tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate
Description
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Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-10-6-4-5-7-11(10)17-9-8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) |
InChI Key |
BPPSHXHYSRQGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1OCCN |
Origin of Product |
United States |
Foundational & Exploratory
Stability and Handling of Boc-Protected Aminoethoxy Aniline Derivatives: A Comprehensive Technical Guide
Executive Summary
Boc-protected aminoethoxy aniline derivatives are highly versatile bifunctional linkers utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex peptide architectures. However, these molecules present a unique dichotomy in stability: they possess an electron-rich, oxidation-prone aromatic amine (aniline) alongside an acid-labile aliphatic amine protecting group (Boc). This whitepaper provides an in-depth mechanistic analysis of their stability profiles, detailing the causality behind degradation pathways, and establishes field-proven, self-validating protocols for their storage, purification, and chemoselective conjugation.
Structural Vulnerabilities & Mechanistic Causality
The utility of Boc-aminoethoxy anilines stems from their orthogonal reactivity, allowing selective functionalization of the aniline moiety while keeping the aliphatic amine masked. However, this structure introduces specific mechanistic vulnerabilities.
Aniline Autoxidation and Polymerization
The aniline moiety is highly electron-rich due to the delocalization of the nitrogen lone pair into the aromatic
Acid Lability of the Boc Group
The tert-butyloxycarbonyl (Boc) group is engineered for acid lability. Under acidic conditions (pH < 4), the carbamate carbonyl oxygen is protonated, leading to the cleavage of the C-O bond. The causality of this rapid cleavage lies in the thermodynamic stability of the resulting tert-butyl carbocation 4. Following C-O cleavage, the unstable carbamic acid intermediate spontaneously decarboxylates to release the free aliphatic amine and
Stability Profiling
To guide experimental design, the quantitative and qualitative stability metrics of Boc-aminoethoxy anilines are summarized below.
Table 1: Environmental Stability Profile Matrix
| Environmental Factor | Stability Status | Mechanistic Consequence |
| Ambient Air ( | Highly Labile | Radical autoxidation to quinone-imines. |
| Light (UV/Vis) | Labile | Photo-acceleration of radical formation. |
| Strong Acids (TFA/HCl) | Highly Labile | Cleavage of Boc via t-butyl carbocation formation. |
| Strong Bases (NaOH/TEA) | Stable | Orthogonal stability maintained; no deprotection. |
| Elevated Temp (>60°C) | Moderately Labile | Accelerated oxidation and potential thermal Boc loss. |
Degradation Pathways
The dual vulnerabilities of the molecule require strict environmental controls. The diagram below maps the divergent degradation pathways triggered by specific environmental stimuli.
Fig 1: Mechanistic degradation pathways of Boc-aminoethoxy aniline derivatives.
Field-Proven Methodologies & Protocols
To ensure reproducibility and scientific integrity, workflows utilizing these linkers must be treated as self-validating systems. The following protocols integrate intrinsic quality control steps.
Protocol 4.1: Recovery and Purification of Oxidized Stocks
If a stock solution or solid exhibits a dark brown/red coloration, it must be purified prior to use to prevent quinone-imine impurities from poisoning downstream catalysts or coupling reagents.
-
Preparation: Dissolve the degraded compound in a minimal volume of Dichloromethane (DCM).
-
Chromatography: Load onto a silica gel column pre-equilibrated with Hexane/Ethyl Acetate (typically 80:20 to 60:40, depending on the exact ethoxy chain length).
-
Elution & Self-Validation: Elute under positive pressure. Monitor fractions via TLC (UV 254 nm). The oxidized polymeric impurities will typically remain at the baseline (
). -
Recovery: Pool the pure fractions (colorless to pale yellow), concentrate under reduced pressure at <30°C, and immediately flush the receiving flask with Argon.
Protocol 4.2: Chemoselective Amidation of the Aniline
When conjugating the aniline to a carboxylic acid (e.g., attaching an E3 ligase ligand), the reaction must be strictly buffered to prevent premature Boc cleavage.
-
Activation: In a dry flask under Argon, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess DIPEA ensures the local pH remains basic, protecting the Boc group.
-
Coupling: Stir for 10 minutes to form the active ester, then add the purified Boc-aminoethoxy aniline (1.0 eq).
-
Self-Validation (QC): Stir at room temperature for 2-4 hours. Withdraw a 5 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. The protocol validates its completion when the mass peak corresponding to the free aniline starting material is completely consumed.
-
Workup: Quench with saturated aqueous
, extract with Ethyl Acetate, wash extensively with brine to remove DMF, dry over , and concentrate.
Protocol 4.3: Controlled Boc Deprotection (Critical Scavenger Addition)
Because the aniline ring (or the newly formed anilide) is highly electron-rich, the tert-butyl cation generated during Boc deprotection can undergo unwanted Friedel-Crafts alkylation on the aromatic ring. Adding a carbocation scavenger is an absolute necessity.
-
Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M).
-
Scavenger Addition: Add Triisopropylsilane (TIS) (2.0 eq) or Anisole (2.0 eq). Causality: The scavenger acts as a sacrificial nucleophile, trapping the highly electrophilic tert-butyl cation before it can attack the electron-rich aromatic ring.
-
Cleavage: Cool the mixture to 0°C. Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20-30% v/v.
-
Self-Validation: Warm to room temperature and stir. Monitor via TLC/LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Isolation: Concentrate under reduced pressure. Co-evaporate with toluene three times to azeotropically remove residual TFA, yielding the free aliphatic amine as a TFA salt, ready for the next conjugation step.
Workflow Integration for PROTAC & ADC Linker Synthesis
The successful integration of these bifunctional linkers into complex drug modalities relies on a strict, linear progression of quality control, selective reaction, and controlled deprotection.
Fig 2: Validated experimental workflow for integrating bifunctional aniline linkers.
Storage and Handling Standards
To arrest the degradation pathways mapped in Section 3, strict storage parameters must be adhered to. The exclusion of oxygen and light is paramount to extending the shelf-life of the aniline moiety 3.
Table 2: Optimal Storage Guidelines
| Storage Duration | Temperature | Atmosphere | Container Specifications |
| Working Stock (< 1 week) | 4°C | Argon or Nitrogen | Tightly sealed amber glass vial. |
| Long-term (> 1 week) | -20°C | Argon or Nitrogen | Sealed amber glass vial, placed inside a secondary container with desiccant. |
Note: Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis or accelerate oxidation.
References
- Storage and stability issues of ortho-alkenyl anilines Source: Benchchem URL
- Best practices for preventing the oxidation of 2-(hexyloxy)
- Technical Support Center: Stability of the Boc Protecting Group Source: Benchchem URL
- tert-Butyloxycarbonyl protecting group Source: Wikipedia URL
- Aniline Source: Wikipedia URL
- Boc-Protected Amino Groups Source: Organic Chemistry Portal URL
Sources
Engineering Bioconjugation: A Mechanistic and Thermodynamic Analysis of Rigid Aryl vs. Flexible PEG Linkers
Executive Summary
In the development of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive structural spacer. It is a dynamic pharmacological element that dictates ternary complex cooperativity, systemic pharmacokinetics (PK), and cellular permeability. This whitepaper provides an in-depth mechanistic comparison between a highly specialized rigid scaffold, tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate , and the industry-standard Polyethylene Glycol (PEG) linkers. By analyzing the thermodynamic consequences of conformational flexibility versus pre-organization, this guide establishes a rational framework for linker selection and provides self-validating experimental workflows for their integration.
Mechanistic Profiling of Linker Scaffolds
Polyethylene Glycol (PEG) Linkers: Conformational Plasticity and Solubilization
PEG linkers, consisting of repeating ethylene oxide units (-(CH₂-CH₂-O)ₙ-), are the most prevalent motifs in PROTAC design, comprising approximately 55% of reported linkers[1]. Their primary mechanistic advantage lies in their high conformational plasticity and hydrophilicity.
-
Causality of Use: The incorporation of oxygen atoms significantly increases the topological polar surface area (TPSA), which enhances aqueous solubility and mitigates the aggregation of highly hydrophobic warheads[2],[3].
-
Thermodynamic Profile: Because PEG chains are highly flexible, they can sample a vast conformational space. This allows them to empirically "find" the optimal trajectory between a target protein and an E3 ligase when the exit vectors are unknown[1]. However, this flexibility comes at a severe thermodynamic cost: freezing a highly flexible chain into a single productive conformation during ternary complex formation results in a massive entropic penalty (
).
tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate: Orthogonal Reactivity and Rigidity
When empirical screening with PEG linkers yields poor degradation despite strong binary target engagement, the failure is often due to an unfavorable entropic penalty or steric clashes[4],[5]. To overcome this, rigid scaffolds are employed to pre-organize the molecular geometry[6].
-
Structural Causality: tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate[7] is an ortho-substituted aniline derivative. The steric bulk of the phenyl ring and the ortho-substitution restrict rotational degrees of freedom, forcing the linker into a defined, pre-organized trajectory. If this trajectory matches the required exit vectors of the target and E3 ligase, the entropic penalty of binding is drastically reduced, leading to a highly cooperative ternary complex (
). -
Chemical Orthogonality: This specific molecule offers a distinct synthetic advantage. It contains a highly nucleophilic primary aliphatic amine (pKa ~9.5) on the ethoxy chain, and a poorly nucleophilic, Boc-protected aromatic amine (pKa ~4.5) on the phenyl ring. This allows for precise, sequential bioconjugation without the need for complex global protecting group strategies.
Thermodynamic & Physicochemical Comparative Analysis
To guide rational drug design, the quantitative and qualitative differences between these two linker classes are summarized below.
| Property / Parameter | tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate (Rigid Aryl) | Polyethylene Glycol (PEGₙ) Linkers (Flexible) |
| Conformational Degrees of Freedom | Low (Restricted by phenyl ring geometry) | High (Freely rotating C-C and C-O bonds) |
| Entropic Penalty of Binding ( | Low (Pre-organized conformation) | High (Requires freezing of flexible chain) |
| Aqueous Solubility (LogS impact) | Neutral to Negative (Lipophilic aryl core) | Highly Positive (Hydrophilic oxygen heteroatoms) |
| Reactivity Profile | Orthogonal (Aliphatic amine vs. Aromatic amine) | Symmetrical or requires heterobifunctionalization |
| Primary Application | Optimizing ternary complex cooperativity ( | Initial distance screening & solubility enhancement |
| Metabolic Stability | High (Aryl ethers are highly stable in vivo) | Moderate (Susceptible to oxidative degradation)[6] |
Self-Validating Experimental Workflows
The following protocols are designed as self-validating systems. Every chemical transformation or biological assay includes a mandatory analytical checkpoint to ensure causality and data integrity before proceeding to the next phase.
Workflow A: Sequential Bioconjugation using the Rigid Aryl Scaffold
This protocol leverages the orthogonal pKa differences of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate to synthesize a targeted degrader.
Step 1: Amidation of the Aliphatic Amine
-
Procedure: Dissolve the carboxylic acid-bearing warhead (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOAt (1.5 eq) to generate the active ester. Add tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 4 hours.
-
Causality: The aliphatic amine (pKa ~9.5) is highly nucleophilic and selectively attacks the activated ester. The aromatic amine remains unreactive due to both its lower intrinsic nucleophilicity and the Boc protecting group.
-
Validation Checkpoint: Perform LC-MS. Proceed only if the mass of the intermediate is confirmed and peak purity is >95%.
Step 2: Acidic Deprotection of the Carbamate
-
Procedure: Isolate the intermediate and dissolve in a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution. Stir for 2 hours at room temperature to cleave the Boc group.
-
Causality: The acidic environment protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, revealing the aromatic amine.
-
Validation Checkpoint: Perform a Ninhydrin (Ruhemann's purple) test. A positive colorimetric shift confirms the presence of the free primary amine. Verify complete mass shift via LC-MS.
Step 3: Buchwald-Hartwig Cross-Coupling
-
Procedure: Combine the deprotected intermediate (1.0 eq) with an aryl halide-functionalized E3 ligase ligand (1.1 eq) in 1,4-dioxane. Add Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq). Degas and heat to 90°C under argon for 12 hours.
-
Causality: The revealed aniline is poorly nucleophilic for standard amidation but is an excellent substrate for palladium-catalyzed C-N cross-coupling, forming a stable diarylamine linkage.
-
Validation Checkpoint: Utilize Surface Plasmon Resonance (SPR) to confirm ternary complex formation. Immobilize the target protein, flow the synthesized PROTAC, and subsequently flow the E3 ligase. A synergistic increase in Response Units (RU) validates a cooperative ternary complex.
Fig 1: Self-validating bioconjugation workflow for orthogonal rigid aryl linkers.
Workflow B: Empirical Optimization of PEG Linker Lengths
When target exit vectors are unknown, a flexible PEG library must be screened to identify the optimal spatial distance[4].
Step 1: Parallel Synthesis of PEG PROTAC Library
-
Procedure: Synthesize a library of PROTACs utilizing heterobifunctional PEG linkers ranging from PEG₄ to PEG₁₂ (e.g., N₃-PEGₙ-COOH).
-
Causality: Linkers shorter than PEG₄ often result in severe steric clashes between the target and E3 ligase, while linkers longer than PEG₁₂ may prevent the necessary proximity for ubiquitin transfer[4],[5].
Step 2: Ternary Complex AlphaScreen Assay
-
Procedure: Incubate the PROTAC library with His-tagged Target Protein and GST-tagged E3 Ligase. Add Nickel-chelate donor beads and Glutathione acceptor beads. Expose to 680 nm laser and measure emission at 520-620 nm.
-
Causality: High binary affinity does not guarantee degradation. AlphaScreen directly measures the proximity of the two proteins.
-
Validation Checkpoint: Observe the "Hook Effect" (a parabolic signal curve at high PROTAC concentrations). The presence of the hook effect validates that the signal is driven by specific ternary complex formation rather than non-specific aggregation.
Fig 2: Decision logic for selecting rigid aryl vs. flexible PEG linkers in PROTAC design.
Conclusion
The selection between a flexible PEG linker and a rigid aryl scaffold like tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate represents a fundamental thermodynamic tradeoff. PEG linkers provide the necessary plasticity and solubility for initial discovery and distance-spanning applications[3],[8]. Conversely, rigid aryl linkers are essential for later-stage optimization, where locking the molecule into a pre-organized conformation mitigates entropic penalties and maximizes ternary complex cooperativity. By employing the self-validating workflows outlined above, researchers can systematically navigate these chemical spaces to engineer highly potent bioconjugates.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy, 2020. URL:[Link]
-
Su, Z., et al. "Antibody–drug conjugates: Recent advances in linker chemistry." Acta Pharmaceutica Sinica B, 2021. URL:[Link]
-
Samantasinghar, A., et al. "A comprehensive review of key factors affecting the efficacy of antibody drug conjugate." Biomedicine & Pharmacotherapy, 2023. URL:[Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. precisepeg.com [precisepeg.com]
- 7. chemscene.com [chemscene.com]
- 8. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Methodological & Application
Application Note & Protocol: Strategic Use of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate in PROTAC Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to degrade specific proteins of interest (POIs)[][2]. These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker[3][4]. The linker is not merely a spacer but a critical determinant of a PROTAC's physicochemical properties, stability, and its ability to induce a productive ternary complex (POI-PROTAC-E3 ligase)[4][5]. This document provides a detailed guide for the application of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate, a versatile building block for constructing PROTAC linkers. We will delve into its properties, the rationale for its use, and provide validated, step-by-step protocols for its incorporation into a PROTAC synthesis workflow.
Introduction: The Critical Role of the Linker
The design and synthesis of effective PROTACs require a modular approach, where each component is carefully selected and optimized[2][6]. While the warhead (POI ligand) and E3 ligand provide binding affinity, the linker dictates the spatial orientation and distance between the two proteins, which is paramount for efficient ubiquitination and subsequent degradation[5].
tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate serves as a key intermediate. Its structure incorporates several strategic features:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a stable and widely used protecting group for amines[7]. It allows for the unmasking of a reactive primary amine at a specific, desired step of the synthesis, enabling a convergent and controlled assembly of the final PROTAC molecule.
-
A Phenyl-Ethoxy Moiety: This portion of the linker provides a semi-rigid backbone. Compared to highly flexible alkyl or PEG chains, this can reduce the entropic penalty upon ternary complex formation, potentially increasing degradation efficiency[8]. The ether and aromatic groups also influence the linker's polarity, solubility, and pharmacokinetic properties.
This guide will focus on the primary synthetic manipulation involving this reagent: the deprotection of the Boc group to reveal the primary amine, which is then ready for coupling to either a warhead or an E3 ligase ligand functionalized with a carboxylic acid.
Reagent Profile and Handling
A clear understanding of the reagent's properties is essential for its successful application and for ensuring laboratory safety.
| Property | Data |
| Chemical Name | tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate |
| Molecular Formula | C₁₃H₂₀N₂O₃ |
| Molecular Weight | 252.31 g/mol |
| Physical Form | Typically a solid[9] |
| Purity | >95% (Recommended for synthesis) |
| Storage | Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage is under an inert atmosphere at room temperature[9]. |
| Safety Information | May cause skin, eye, and respiratory irritation. Harmful if swallowed. Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, in a chemical fume hood[9][10]. |
Core Synthetic Strategy: Boc Deprotection
The central utility of this reagent lies in the selective removal of the Boc protecting group. This is typically achieved under acidic conditions, which cleave the carbamate to yield the free amine, carbon dioxide, and a stable tert-butyl cation[11]. The choice of acid and solvent is critical and depends on the stability of other functional groups within the PROTAC intermediate.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a robust and common method for Boc removal, typically leading to high yields and clean conversions[12].
Materials:
-
Boc-protected intermediate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution[12].
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup:
-
Carefully concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM or ethyl acetate.
-
Slowly and carefully add saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will cause vigorous bubbling.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly effective and results in the formation of the amine hydrochloride salt, which is often a crystalline solid that can be easily isolated by filtration[12].
Materials:
-
Boc-protected intermediate (1.0 eq)
-
4M HCl in 1,4-Dioxane solution
-
Anhydrous solvent (e.g., Methanol, DCM, or 1,4-Dioxane)
-
Diethyl ether (cold)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., DCM or Methanol).
-
To the stirred solution at room temperature, add 4M HCl in 1,4-Dioxane (4-10 eq of HCl)[12].
-
Stir the reaction at room temperature for 15-60 minutes. Often, a precipitate (the HCl salt) will form.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To precipitate the salt fully, add cold diethyl ether to the residue and agitate (triturate).
-
Collect the resulting solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is the amine hydrochloride salt.
-
Note: If the free amine is required for the next step, the HCl salt can be neutralized with a base (e.g., triethylamine, DIPEA) in the subsequent reaction.
-
Method Comparison
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Reagent Strength | Strong, non-nucleophilic acid | Strong acid |
| Reaction Time | 30-60 minutes[12] | 15-60 minutes[12] |
| Typical Yield | >95%[12] | >95% |
| Product Form | Free amine (after basic workup) | Amine hydrochloride salt |
| Advantages | High solubility of reagents and intermediates. | Product often precipitates, allowing for easy isolation. |
| Considerations | TFA is corrosive and requires careful neutralization. | The HCl salt may require an additional base in the next step. |
Subsequent Coupling: Amide Bond Formation
Once the amine is deprotected, it is ready for coupling. A common application is the formation of an amide bond with a carboxylic acid-functionalized warhead or E3 ligase ligand.
Caption: Convergent workflow for PROTAC synthesis.
General Protocol: HATU-Mediated Amide Coupling
Materials:
-
Deprotected amine (free base or HCl salt, 1.0 eq)
-
Carboxylic acid component (1.0-1.2 eq)
-
HATU (1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2-4 eq, more if starting from HCl salt)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid component and the deprotected amine in anhydrous DMF.
-
Add DIPEA to the mixture.
-
In a separate vial, dissolve HATU in a small amount of DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Reaction Monitoring: Monitor by LC-MS for the formation of the desired product mass.
-
Workup & Purification:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash with water or a mild aqueous acid/base to remove DMF and excess reagents.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final coupled product.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid or reaction time. | Add more acid or increase the reaction time. Re-confirm the quality of the acidic reagent. |
| Side Product Formation | Acid-labile functional groups elsewhere in the molecule are being cleaved. | Consider a milder deprotection method. Alternative, non-acidic methods for Boc deprotection exist, though they are less common[7][13]. |
| Low Yield in Coupling Step | Inactive coupling reagent; poor quality of amine (degradation); steric hindrance. | Use fresh HATU. Ensure the deprotected amine is used promptly or stored properly under inert gas. Consider a different coupling reagent or warming the reaction. |
| Difficult Purification | Byproducts from coupling reagents (HBTU, HOBt). | Perform an aqueous workup before chromatography to remove water-soluble impurities. Optimize chromatography conditions (solvent gradient). |
References
- BenchChem (2025). Application Notes and Protocols for APN-C3-NH-Boc Deprotection in PROTAC Synthesis.
- BLDpharm (2021).
- The Royal Society of Chemistry.
- J&K Scientific LLC (2021). BOC Protection and Deprotection.
- Sigma-Aldrich. tert-Butyl (3-(2-aminoethoxy)phenyl)
- Enamine. Building blocks and linkers for PROTAC synthesis.
- Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- PubChem. tert-butyl N-{2-[2-(2-aminoethoxy)
- SciSpace.
- MDPI (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Frontiers (2021).
- BenchChem (2025).
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- AxisPharm (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- BOC Sciences. Overview of PROTAC Linkers: Types and Design.
- Diva-portal.org (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
- PubChem. tert-Butyl [2-(2-aminoethoxy)
Sources
- 2. diva-portal.org [diva-portal.org]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. explorationpub.com [explorationpub.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate | 522602-43-3 [sigmaaldrich.com]
- 10. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Benzoxazoles from tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate via Tandem Deprotection and Oxidative Cyclization
Introduction & Mechanistic Rationale
Benzoxazoles are an important class of heterocycles, because they have exhibited a variety of biological activities including antimicrobial and antitumor properties, thus leading them to becoming appealing targets in drug discovery[1]. Synthesizing the benzoxazole core typically requires the condensation of an ortho-aminophenol with a carboxylic acid derivative or an aldehyde.
The utilization of tert-butyl (2-(2-aminoethoxy)phenyl)carbamate as a starting material presents a unique synthetic challenge. In this highly functionalized precursor, the necessary phenol oxygen is masked as a robust alkyl ether (2-aminoethoxy group), and the aniline nitrogen is electronically deactivated and sterically hindered by a tert-butyloxycarbonyl (Boc) group.
Causality & Logic: Direct cyclization of this precursor is chemically impossible due to the absence of a free nucleophilic hydroxyl group and a primary amine. Therefore, a tandem global deprotection strategy is required. By subjecting the starting material to strong acidic conditions (HBr in acetic acid), the acid-labile Boc group is rapidly cleaved. Prolonged heating subsequently cleaves the robust 2-aminoethyl ether linkage, unmasking the critical 2-aminophenol intermediate. Once isolated, the free 2-aminophenol undergoes condensation with an aldehyde to form a transient Schiff base (imine), which is immediately subjected to oxidative cyclization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the target benzoxazole[2].
Reaction Pathway Diagram
Mechanistic workflow for the synthesis of benzoxazoles from the protected precursor.
Optimization of Oxidative Cyclization
A concise synthesis of 2-arylbenzoxazoles occurs via the oxidative cyclization of Schiff's bases using relatively benign reagents[3]. The table below summarizes the optimization of the cyclization step (Step 3) using various oxidants. DDQ was selected for the final protocol due to its rapid reaction kinetics at room temperature and the ease of byproduct removal[2][4].
Table 1: Optimization of Oxidative Cyclization of 2-Aminophenol with Benzaldehyde
| Entry | Oxidant (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproduct Removal Strategy |
| 1 | Air/O₂ (Excess) | EtOH | 80 | 12 | 65 | Solvent Evaporation |
| 2 | NaIO₄ (1.2) | MeOH | 25 | 4 | 72 | Aqueous Wash |
| 3 | PhI(OAc)₂ (1.1) | CH₂Cl₂ | 25 | 3 | 81 | Flash Chromatography |
| 4 | DDQ (1.1) | CH₂Cl₂ | 25 | 2 | 94 | Basic Aqueous Wash |
Experimental Protocols
This protocol is designed as a self-validating system. By isolating the 2-aminophenol intermediate (Protocol A) prior to cyclization (Protocol B), researchers can analytically verify the success of the ether cleavage, ensuring modular troubleshooting.
Protocol A: Global Deprotection to 2-Aminophenol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (2-(2-aminoethoxy)phenyl)carbamate (1.0 mmol, 296 mg).
-
Reagent Addition: Slowly add 5.0 mL of 33% hydrobromic acid (HBr) in glacial acetic acid. (Caution: Highly corrosive and fuming. Perform in a well-ventilated fume hood.)
-
Heating & Cleavage: Heat the reaction mixture to 100 °C for 4 hours. The strong acidic conditions will first cleave the acid-labile Boc group (evolving CO₂ and isobutylene gas), followed by the cleavage of the robust 2-aminoethyl ether linkage.
-
Precipitation: Cool the mixture to room temperature and pour it into 50 mL of ice-cold diethyl ether. Vigorously stir for 15 minutes to precipitate the crude amine salts.
-
Isolation: Filter the precipitate under vacuum. The solid contains a mixture of 2-aminophenol hydrobromide and 2-bromoethylamine hydrobromide.
-
Purification: Dissolve the solid mixture in a minimal amount of deionized water and adjust the pH to 7.0 using saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 20 mL). The target 2-aminophenol partitions into the organic layer, while the highly polar 2-bromoethylamine byproduct remains in the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 2-aminophenol.
Protocol B: Imine Condensation and DDQ-Promoted Oxidative Cyclization
-
Schiff Base Formation: Dissolve the isolated 2-aminophenol (1.0 mmol, 109 mg) in 10 mL of absolute ethanol. Add the desired aldehyde (e.g., benzaldehyde, 1.05 mmol, 111 mg). Stir the mixture at room temperature for 2 hours to ensure complete formation of the Schiff base intermediate.
-
Solvent Exchange: Concentrate the reaction mixture in vacuo to remove ethanol and the water byproduct, driving the imine equilibrium forward. Redissolve the crude imine in 10 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Oxidative Cyclization: To the CH₂Cl₂ solution, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 mmol, 250 mg) portion-wise over 5 minutes. The solution will immediately darken. Stir at room temperature for 2 hours[2].
-
Quenching & Workup: The resulting 2-arylbenzoxazoles can be separated from the reduced DDQ byproduct (DDQH₂) by treating the reaction mixture with a basic wash[2]. Dilute the reaction mixture with 20 mL of CH₂Cl₂ and wash with 1M aqueous NaOH (3 × 15 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Final Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-substituted benzoxazole.
References
-
Synthesis of 2-arylbenzoxazoles via DDQ promoted oxidative cyclization of phenolic Schiff bases—a solution-phase strategy for library synthesis Source: Tetrahedron Letters, Volume 43, Issue 6, 2002. URL:[Link]
-
Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Protective Groups in Organic Synthesis (Ether Cleavage Protocols) Source: John Wiley & Sons, 5th Edition. URL:[Link]
Sources
- 1. Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Oxidation with Nickel Peroxide. IV. The Preparation of Benzoxazoles from Schiff's Bases [jstage.jst.go.jp]
Application Notes and Protocols for Cyclization of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, 2,3-dihydro-1,4-benzoxazine and related structures are privileged motifs found in a multitude of biologically active compounds. This application note provides a detailed guide to the cyclization of tert-butyl (2-(2-aminoethoxy)phenyl)carbamate derivatives, versatile precursors for the construction of these important heterocyclic systems. We will explore various cyclization methodologies, offering in-depth technical insights, step-by-step protocols, and troubleshooting advice to empower researchers in their synthetic endeavors.
The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis for its stability and the relative ease of its removal under acidic conditions.[1][2] In the context of the title compound, the Boc group serves to modulate the reactivity of the aniline nitrogen, allowing for selective transformations at other positions before the key cyclization step. The choice of cyclization strategy is paramount and is often dictated by the desired substitution pattern on the resulting benzoxazine ring and the overall synthetic plan.
Cyclization Methodologies: A Comparative Overview
The transformation of tert-butyl (2-(2-aminoethoxy)phenyl)carbamate derivatives into 2,3-dihydro-1,4-benzoxazines and related heterocycles can be achieved through several distinct chemical pathways. The primary strategies involve either a one-pot deprotection-cyclization sequence or a stepwise approach where the Boc group is first removed, followed by cyclization of the resulting free amine.
Here, we will delve into three principal methods:
-
Acid-Catalyzed Deprotection and Cyclization: A direct and often efficient method that leverages the acid-lability of the Boc group to trigger a cascade reaction.
-
Thermal Cyclization: A method that relies on heat to induce intramolecular ring closure, sometimes following a separate deprotection step.
-
Metal-Catalyzed Cyclization: Palladium-catalyzed reactions, in particular, offer a powerful and versatile approach for forming the benzoxazine ring system.[3]
The selection of the optimal method will depend on factors such as the nature of substituents on the aromatic ring and the ethoxy side chain, desired reaction scale, and available reagents and equipment.
Method 1: Acid-Catalyzed Deprotection and Cyclization
This is arguably the most straightforward approach for the cyclization of tert-butyl (2-(2-aminoethoxy)phenyl)carbamate. Treatment with a strong acid simultaneously removes the Boc protecting group and protonates the resulting aniline, which can then undergo intramolecular nucleophilic attack by the ether oxygen to form the desired benzoxazine ring.
Mechanism: The reaction is initiated by the protonation of the Boc-carbamate, leading to its cleavage to form a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[1] The aniline nitrogen is then protonated, and the side-chain ether oxygen acts as a nucleophile, attacking the carbon bearing the amino group to effect ring closure.
Diagram of Acid-Catalyzed Cyclization Workflow
Caption: Workflow for acid-catalyzed cyclization.
Protocol 1: Acid-Catalyzed Cyclization using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the cyclization of tert-butyl (2-(2-aminoethoxy)phenyl)carbamate using TFA in a suitable solvent.
Materials:
-
tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl (2-(2-aminoethoxy)phenyl)carbamate derivative (1.0 equiv) in anhydrous DCM (0.1-0.2 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (5-10 equiv) dropwise to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment. The addition is exothermic.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-dihydro-1,4-benzoxazine derivative.
Troubleshooting:
-
Incomplete reaction: If the reaction stalls, consider increasing the reaction time, temperature (up to reflux), or the equivalents of TFA.
-
Side product formation: The formation of oligomers or other byproducts can occur, especially with prolonged heating.[4] Ensure anhydrous conditions if water-sensitive intermediates are involved.[4]
-
Poor solubility: If the product precipitates from the reaction mixture, a different solvent such as 1,4-dioxane may be beneficial.[4]
| Parameter | Condition | Rationale |
| Acid | TFA, HCl | Strong acids are required for efficient Boc deprotection.[5] |
| Solvent | DCM, Dioxane | DCM is a good solvent for the starting material and is unreactive. Dioxane can be used for less soluble substrates.[4] |
| Temperature | 0 °C to RT | Initial cooling controls the exothermicity of acid addition. Room temperature is often sufficient for the reaction to proceed. |
| Equivalents of Acid | 5-10 | A significant excess of acid is typically required to drive the deprotection and subsequent cyclization to completion. |
Method 2: Thermal Cyclization
Thermal cyclization can be an effective alternative, particularly for substrates that may be sensitive to strong acidic conditions. This method can be performed with or without a catalyst and often requires elevated temperatures. In some cases, the Boc group is removed in a separate step prior to thermal cyclization.
Mechanism: The mechanism of thermal cyclization can vary. For a substrate with a free amine, it involves the intramolecular nucleophilic attack of the amine onto the carbon bearing the ether linkage, with the phenoxide as the leaving group. If the Boc group is still present, it may be thermally cleaved in situ prior to cyclization.[6]
Diagram of Thermal Cyclization Mechanism
Caption: Simplified mechanism of thermal cyclization.
Protocol 2: Thermal Cyclization in a High-Boiling Solvent
This protocol outlines a general procedure for the thermal cyclization of the deprotected amine precursor.
Materials:
-
2-(2-Aminoethoxy)aniline derivative (deprotected starting material)
-
High-boiling solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for high-temperature reactions, including a condenser and thermometer
-
Heating mantle or oil bath
Procedure:
-
Deprotection (if necessary): If starting from the Boc-protected material, perform a standard deprotection as described in Protocol 1, but isolate the free amine after workup without purification if it is to be used directly.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, dissolve the 2-(2-aminoethoxy)aniline derivative (1.0 equiv) in a high-boiling solvent (0.1-0.5 M).
-
Heating: Heat the reaction mixture to a high temperature (typically 120-180 °C) under an inert atmosphere. The optimal temperature will depend on the specific substrate and solvent.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
High-Boiling Solvent: Solvents like DMF and DMSO are used to achieve the high temperatures necessary to overcome the activation energy for the intramolecular cyclization. Toluene is also a common choice.[4]
-
Inert Atmosphere: At elevated temperatures, the free amine can be susceptible to oxidation. An inert atmosphere helps to prevent degradation of the starting material and product.
Method 3: Palladium-Catalyzed Cyclization
Palladium-catalyzed reactions provide a powerful and versatile platform for the formation of C-N and C-O bonds, making them well-suited for the synthesis of benzoxazines.[3][7] These methods often proceed under milder conditions than thermal cyclizations and can offer high levels of chemo- and regioselectivity.
Mechanism: The catalytic cycle typically involves oxidative addition of the aryl halide or triflate to a Pd(0) complex, followed by intramolecular coordination of the nucleophile (amine or alcohol) and subsequent reductive elimination to form the heterocyclic product and regenerate the Pd(0) catalyst.
Diagram of a General Palladium-Catalyzed Cyclization Workflow
Caption: Workflow for palladium-catalyzed cyclization.
Protocol 3: Palladium-Catalyzed Intramolecular C-N Bond Formation
This protocol provides a general procedure for the palladium-catalyzed cyclization of a Boc-protected 2-bromo-(2-aminoethoxy)aniline derivative.
Materials:
-
tert-Butyl (2-bromo-6-(2-aminoethoxy)phenyl)carbamate derivative
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or other suitable reaction vessel for air-sensitive reactions
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.1-1.5 equiv relative to Pd), and the base (1.5-2.0 equiv).
-
Addition of Reactants: Add the tert-butyl (2-bromo-6-(2-aminoethoxy)phenyl)carbamate derivative (1.0 equiv) and anhydrous solvent.
-
Heating: Heat the reaction mixture to 80-110 °C. The optimal temperature will depend on the specific catalyst system and substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction and Purification: Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Key Considerations for Palladium-Catalyzed Cyclizations:
-
Choice of Catalyst and Ligand: The choice of palladium source and ligand is crucial for achieving high yields and selectivity.[3] Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step.
-
Base: The base plays a critical role in the catalytic cycle, often facilitating the deprotonation of the nucleophile. The choice of base can significantly impact the reaction outcome.
-
Substrate Scope: This method is particularly useful for substrates that are not amenable to acid-catalyzed or thermal cyclization.
Summary of Cyclization Methods
| Method | Advantages | Disadvantages | Key Considerations |
| Acid-Catalyzed | Simple, one-pot procedure; readily available reagents. | Limited to acid-stable substrates; potential for side reactions. | Strength and stoichiometry of the acid; reaction temperature and time. |
| Thermal | Avoids the use of strong acids; can be performed without a catalyst. | Requires high temperatures; potential for thermal degradation. | Choice of high-boiling solvent; use of an inert atmosphere. |
| Palladium-Catalyzed | Mild reaction conditions; high functional group tolerance; good for complex substrates. | Requires expensive and air-sensitive catalysts and ligands; optimization of reaction conditions may be necessary. | Choice of palladium precursor, ligand, and base. |
Conclusion
The cyclization of tert-butyl (2-(2-aminoethoxy)phenyl)carbamate derivatives provides a versatile entry into the medicinally important 2,3-dihydro-1,4-benzoxazine scaffold. The choice of cyclization method—acid-catalyzed, thermal, or palladium-catalyzed—should be carefully considered based on the specific substrate and the overall synthetic strategy. By understanding the underlying mechanisms and following the detailed protocols provided in this application note, researchers can confidently navigate the synthesis of these valuable heterocyclic compounds. Careful optimization of reaction conditions and diligent monitoring of reaction progress are key to achieving high yields and purity.
References
- PubMed. (2012, August 28). Construction of functionalized 2,3-dihydro-1,4-benzoxazines via [5 + 1] annulations of 2-halo-1,3-dicarbonyl compounds with imines.
- The Royal Society of Chemistry.
- Benchchem. effect of reaction medium on benzoxazine synthesis yield.
- PMC. (2020, March 20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
- Synthesis of fused heterocycles derived
- PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- PMC.
- Google Patents. US20140323720A1 - Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts.
- ACS Publications. (2003, January 17). Straightforward Synthesis of 2-Substituted 3,4-Dihydro-2H-1,4-benzoxazines under Solid−Liquid Phase Transfer Catalysis Conditions | Industrial & Engineering Chemistry Research.
- Possible side reaction during the production of benzoxazine monomers based on diamines..
- MDPI. (2019, January 4). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
- HETEROCYCLES, Yo1 29, No. 7, 1989 CONDENSED THIENOPYRIMIDINES 5.
- Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
- Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester.
- ResearchGate. Rh-catalyzed cyclization of carbamates–synthesis of a new heterocyclic system: tetrahydro-3H-4-oxa-2-thia-2b-azacyclopropa[cd]pentalen-3-one 2,2-dioxide.
- Organic Syntheses Procedure. 3.
- Google Patents.
- Semantic Scholar. Synthesis and properties of two kinds of alkyl containing benzoxazine.
- Organic & Biomolecular Chemistry (RSC Publishing). Iodine promoted cyclization of N,N′-diphenylthiocarbamides with enaminones: a protocol for the synthesis of poly-substituted 2-iminothiazolines.
- ChemRxiv.
- Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. (1998, April 30).
- Amanote Research. (2015, April 8). Intramolecular Cyclization of N-(3-Oxoalkenyl)phenylacetamides.
- IntechOpen. (2018, April 4). Design and Synthesis of Bio-Based Benzoxazines.
- ACS Publications. (2019, September 25). Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks: When Diels–Alder Reaction Meets Benzoxazine Chemistry in a Single-Component Resin | Macromolecules.
- ResearchGate. (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)
- Selective Deprotection of N-Boc C
- Benchchem.
- PMC - NIH. Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices.
- PMC. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids.
- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
- Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.
- Organic Chemistry Portal.
- ResearchGate. Mechanism of Pd‐catalyzed sequential intramolecular cyclization of... | Download Scientific Diagram.
- Organic Chemistry Portal.
- PubChem. tert-butyl N-{2-[2-(2-aminoethoxy)
- RSC Publishing. (2021, April 22).
- PMC - NIH. Synthesis and Properties of Quinoxaline-Containing Benzoxazines.
- PMC.
- synthesis of oxygen-heterocycles having linker components for trapping cysteine deriv
- PMC. N-Boc Amines to Oxazolidinones via Pd(II)
- PubMed. (2012, July 6).
- Beilstein Journals. (2021, November 2). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone.
- MDPI. (2011, September 20). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. US20140323720A1 - Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts - Google Patents [patents.google.com]
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Incorporating tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate into small molecule libraries
Application Note: Strategic Incorporation of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate in Small Molecule Library Synthesis
Executive Summary & Chemical Profile
tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate (CAS: 1099632-95-7)[1] is a highly versatile, heterobifunctional building block extensively utilized in modern medicinal chemistry and library synthesis[2]. Structurally, it features a highly nucleophilic primary aliphatic amine and a sterically hindered, electronically deactivated Boc-protected aromatic amine. This precise molecular architecture provides perfect orthogonal reactivity, making it an invaluable scaffold for constructing DNA-Encoded Libraries (DELs), Proteolysis Targeting Chimera (PROTAC) linkers, and privileged medium-sized heterocycles.
Mechanistic Rationale & Library Design Strategies
Orthogonal Reactivity for Combinatorial and DEL Synthesis
In high-throughput library synthesis, avoiding cross-reactivity is paramount. The aliphatic amine of tert-butyl (2-(2-aminoethoxy)phenyl)carbamate rapidly undergoes nucleophilic aromatic substitution (
Bifunctional Linkers in Targeted Protein Degradation (PROTACs) PROTACs require precise spatial separation between the Protein of Interest (POI) ligand and the E3 ligase recruiter. The 2-aminoethoxy motif provides a hydrophilic, flexible ether linkage that improves aqueous solubility compared to purely aliphatic chains. The orthogonal amines allow step-wise, one-pot cross-coupling and amidation reactions, streamlining the generation of complex PROTAC libraries ([4]).
Privileged Scaffold Generation: 1,4-Benzoxazepines Beyond acting as a linear linker, the ortho-relationship of the two heteroatoms on the phenyl ring makes this molecule an ideal precursor for medium-sized heterocycles. Deprotection yields 2-(2-aminoethoxy)aniline, which can be reacted with bis-electrophiles to undergo intramolecular cyclization, forming 1,4-benzoxazepan-5-ones—a privileged scaffold with profound neuroprotective and anticancer potential ([5]).
Experimental Protocols (Self-Validating Systems)
Protocol A: Orthogonal Functionalization for Linear Linker / PROTAC Assembly
Causality & Rationale: HATU is selected as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, driving the amidation of the aliphatic amine to completion even with sterically hindered carboxylic acids, while minimizing epimerization. For deprotection, 20% TFA in DCM is utilized; this concentration provides sufficient acidity to rapidly protonate and cleave the Boc group via an isobutylene-elimination mechanism, without causing the extensive degradation of sensitive functional groups that neat TFA might induce.
Step-by-Step Methodology:
-
Primary Amidation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature to pre-activate the acid.
-
Coupling: Add tert-butyl (2-(2-aminoethoxy)phenyl)carbamate (1.1 eq) to the mixture. Stir for 2 hours. The aliphatic amine acts as the sole nucleophile.
-
Workup: Dilute the mixture with EtOAc, wash sequentially with saturated
, 1M HCl, and brine. Dry over and concentrate under reduced pressure. -
Boc Deprotection: Dissolve the crude intermediate in a 20% (v/v) solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 1 hour.
-
Validation Check: Monitor the reaction by LC-MS. The disappearance of the Boc-protected mass
and the appearance of the ion confirms successful and complete deprotection. -
Isolation: Concentrate the mixture and co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA salt of the aniline, ready for secondary functionalization.
Protocol B: Synthesis of 1,4-Benzoxazepan-5-one Scaffolds
Causality & Rationale: Bromoacetyl bromide is a bis-electrophile with differential reactivity. The acyl bromide is vastly more electrophilic than the alkyl bromide. Thus, the primary aliphatic amine selectively attacks the acyl bromide at low temperatures (-20°C) to form an
Step-by-Step Methodology:
-
Selective Acylation: Dissolve 2-(2-aminoethoxy)aniline (obtained via Boc deprotection of the title compound) (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.1 M). Cool the reaction flask to -20°C.
-
Addition: Add bromoacetyl bromide (1.05 eq) dropwise over 30 minutes. Stir for an additional 1 hour at -20°C.
-
Intermediate Isolation: Quench with water, extract with DCM, dry, and concentrate to yield the unpurified
-bromo amide. -
Intramolecular Cyclization: Dissolve the crude
-bromo amide in anhydrous DMF at a high dilution of 0.05 M. Add anhydrous (3.0 eq). -
Heating: Heat the suspension to 80°C for 12 hours.
-
Validation Check: Analyze via TLC (Silica, 5% MeOH in DCM). The successful reaction is validated by the consumption of the acyclic precursor and the formation of a higher
, UV-active spot corresponding to the cyclized 1,4-benzoxazepan-5-one. -
Purification: Filter the inorganic salts, concentrate the DMF under high vacuum, and purify the target scaffold via flash chromatography.
Quantitative Data Summaries
Table 1: Reaction Optimization for Aliphatic Amine Amidation (Protocol A)
| Solvent | Coupling Reagent | Base (Equiv) | Time (h) | Yield (%) | Purity (LC-MS) |
|---|---|---|---|---|---|
| DMF | EDC/HOBt | DIPEA (2.0) | 12 | 65% | >90% |
| DCM | DCC | DMAP (0.1) | 12 | 55% | >85% |
| DMF | HATU | DIPEA (3.0) | 2 | 92% | >98% |
| THF | PyBOP | TEA (3.0) | 4 | 81% | >95% |
Table 2: Cyclization Efficiency for Benzoxazepine Formation (Protocol B)
| Solvent | Base | Concentration (M) | Temp (°C) | Yield (%) | Dimerization Side-Product |
|---|---|---|---|---|---|
| DCM | TEA | 0.2 M | 25 | 15% | High (>40%) |
| THF | NaH | 0.1 M | 65 | 45% | Moderate (20%) |
| DMF |
Visualizations
Caption: Workflow for the orthogonal diversification of the bifunctional scaffold.
Caption: Mechanistic pathway for 1,4-benzoxazepan-5-one via intramolecular cyclization.
References
-
Title: Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Source: Journal of Medicinal Chemistry. URL:[Link]
-
Title: C(sp3) cross coupling and amide formation for PROTAC library synthesis. Source: ChemRxiv. URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate
Welcome to the technical support guide for tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of this compound in aqueous buffers. This guide provides in-depth, evidence-based strategies to overcome solubility challenges, ensuring reliable and reproducible experimental outcomes.
Understanding the Challenge: Why is Solubility an Issue?
Tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate possesses a molecular structure with both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. The bulky, non-polar tert-butyl group and the phenyl ring contribute to its low intrinsic aqueous solubility. Conversely, the aminoethoxy group contains a primary amine, which can be protonated to form a charged species, enhancing its interaction with polar water molecules.[1][2] The interplay between these groups makes the compound's solubility highly dependent on the solution's pH.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate?
Q2: How does pH influence the solubility of this compound?
A2: The primary amine in the aminoethoxy side chain is the key to pH-dependent solubility.[1][5][6]
-
At acidic pH (below the pKa of the amine): The amine group becomes protonated (-NH3+), acquiring a positive charge. This charged form is significantly more soluble in water due to favorable ion-dipole interactions.[1][2]
-
At or near neutral pH: The amine is likely in its neutral, uncharged state (-NH2), reducing its affinity for water and leading to lower solubility.
-
At alkaline pH: The amine remains uncharged, and solubility will be minimal.
Q3: I've prepared my solution, but I see a precipitate. What should I do?
A3: A precipitate indicates that the compound's concentration has exceeded its solubility limit under the current conditions. This could be due to an inappropriate pH, incorrect solvent, or the concentration being too high. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
If you are experiencing difficulty dissolving tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate, follow this systematic troubleshooting workflow.
Caption: Systematic workflow for troubleshooting solubility issues.
In-Depth Protocols and Methodologies
Method 1: pH Adjustment for Solubility Enhancement
This is the most direct method and should be your first approach. By lowering the pH, you protonate the primary amine, creating a more soluble salt form of your compound.
Experimental Protocol:
-
Prepare a Slurry: Suspend the desired amount of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate in your target aqueous buffer (at a neutral or slightly alkaline pH to start).
-
Titrate with Acid: While vigorously stirring, add a dilute solution of a biocompatible acid (e.g., 0.1 M HCl) dropwise.
-
Monitor pH and Dissolution: Use a calibrated pH meter to continuously monitor the pH. Observe the suspension for visual signs of dissolution.
-
Endpoint: Stop adding acid once the solid has completely dissolved. Record the final pH. This pH represents the minimum acidity required to keep your compound in solution at that concentration.
-
Buffer Preparation: For future experiments, prepare your aqueous buffer at this determined pH to ensure complete dissolution from the start.
Causality: The addition of protons (H+) to the solution drives the equilibrium of the amine group from its neutral form (R-NH2) to its protonated, cationic form (R-NH3+). This charged species is more polar and readily interacts with water molecules, leading to a significant increase in solubility.[1][5][7]
Method 2: Utilizing Co-solvents for Stock Solutions
If pH adjustment alone is insufficient or not compatible with your experimental design, using a water-miscible organic co-solvent to prepare a concentrated stock solution is a standard and effective technique.[8][9][10][11]
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene glycol 400 (PEG 400)[12]
Experimental Protocol:
-
Prepare Concentrated Stock: Dissolve the tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate in a minimal amount of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Dilution into Aqueous Buffer: While vortexing or rapidly stirring your target aqueous buffer, add the concentrated stock solution dropwise. It is crucial to add the stock to the buffer, not the other way around, to avoid precipitation.
-
Final Concentration: Ensure the final concentration of the organic co-solvent in your aqueous buffer is low (typically ≤1-5%) to minimize potential effects on your biological system.[9]
Data Presentation: Co-solvent Compatibility
| Co-solvent | Typical Final Concentration | Advantages | Considerations |
| DMSO | ≤ 1% | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations. |
| Ethanol | ≤ 5% | Biocompatible and less toxic than DMSO. | May have lower solubilizing power for highly hydrophobic compounds. |
| PEG 400 | ≤ 10% | Low toxicity; commonly used in pharmaceutical formulations.[12] | Can increase the viscosity of the solution. |
Method 3: Advanced Solubilization with Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[13][14][15][16]
Experimental Protocol:
-
Select a Surfactant: Choose a non-ionic, low-toxicity surfactant such as Tween® 80 or Polysorbate 20.
-
Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
-
Dissolve the Compound: Add the tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate directly to the surfactant-containing buffer and stir until dissolved. Gentle heating or sonication may aid dissolution.
Causality: The hydrophobic phenyl and tert-butyl groups of the compound partition into the hydrophobic core of the micelles, while the hydrophilic exterior of the micelle maintains solubility in the aqueous buffer.[14]
Method 4: Cyclodextrins for Inclusion Complex Formation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic parts of the guest molecule and increasing its aqueous solubility.[17][18][19][20][21]
Experimental Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.
-
Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in your aqueous buffer.
-
Form the Complex: Add the tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate to the cyclodextrin solution.
-
Equilibrate: Stir the mixture for several hours or overnight to allow for the formation of the inclusion complex.
Caption: Encapsulation by a cyclodextrin improves solubility.
Summary of Strategies
| Method | Principle | Best For | Key Consideration |
| pH Adjustment | Protonation of the amine group to form a soluble salt.[1][22] | Initial attempts; when acidic conditions are tolerated. | The final pH must be compatible with the experimental system. |
| Co-solvents | Dissolving in an organic solvent before dilution in aqueous buffer.[9][10] | Creating concentrated stock solutions for easy dilution. | The final co-solvent concentration should be minimized to avoid artifacts. |
| Surfactants | Micellar encapsulation of the hydrophobic compound.[13][14][15][23] | When pH adjustment is not feasible and higher concentrations are needed. | Choose a biocompatible surfactant and use above the CMC. |
| Cyclodextrins | Formation of a water-soluble inclusion complex.[17][19][20][21] | Formulations requiring low organic solvent content and high stability. | Complexation can be a slower process requiring an equilibration period. |
By systematically applying these scientifically-grounded strategies, researchers can effectively overcome the solubility challenges associated with tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate, leading to more accurate and reliable experimental results.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
- Vertex AI Search. (n.d.). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
- Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- PubMed. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation.
- CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
- Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- pharma excipients. (2017, June 22). Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs.
- ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Vertex AI Search. (2016, June 27). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- Vaia. (n.d.). Suggest a reason why amino acids are usually more soluble at - pH.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- ACS Publications. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Industrial & Engineering Chemistry Research.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Wikipedia. (n.d.). Cosolvent.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Quora. (2021, April 11). Why does a change in pH affect the solubility of protein in aqueous?.
- ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid....
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- PMC. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
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- 3. pjps.pk [pjps.pk]
- 4. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. researchgate.net [researchgate.net]
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- 11. m.youtube.com [m.youtube.com]
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- 23. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Troubleshooting & Purifying tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate
Welcome to the Technical Support Center. The synthesis and purification of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate —a critical bifunctional building block widely utilized in the development of PROTACs, kinase inhibitors, and complex drug conjugates—presents unique challenges.
Because this molecule contains both an acid-sensitive tert-butoxycarbonyl (Boc) protected aniline and a basic primary aliphatic amine, traditional purification methods like normal-phase silica gel chromatography often lead to poor recovery, severe streaking, or on-column degradation. This guide provides field-proven, causality-driven methodologies to isolate your target compound with high purity and yield.
Section 1: Mechanistic Origins of Common Impurities
To effectively purify the reaction mixture, we must first understand the physicochemical properties of the impurities generated during the synthesis (typically via Mitsunobu etherification or direct alkylation of N-Boc-2-aminophenol).
-
Impurity A: Triphenylphosphine Oxide (TPPO)
-
Causality: If your synthetic route employs a Mitsunobu reaction or a Staudinger reduction (reducing an azide precursor to the primary amine), TPPO is generated in stoichiometric amounts[1]. TPPO is notoriously difficult to remove because it co-elutes with many polar organic compounds on silica and exhibits a broad solubility profile.
-
-
Impurity B: 2-(2-aminoethoxy)aniline (Des-Boc Byproduct)
-
Causality: The Boc protecting group is highly sensitive to acidic environments. Protonation of the carbamate oxygen triggers fragmentation into a thermodynamically stable tert-butyl cation and carbon dioxide[2]. Localized pH drops during aggressive acidic workups, or prolonged exposure to the slightly acidic surface of silica gel, can catalyze this deprotection. The reaction rate exhibits a second-order dependence on acid concentration[2].
-
-
Impurity C: Unreacted N-Boc-2-aminophenol
-
Causality: The sterically hindered nature of the ortho-substituted phenol, combined with intramolecular hydrogen bonding between the phenol -OH and the carbamate -NH, reduces its nucleophilicity. This often results in incomplete alkylation, leaving unreacted starting material in the crude mixture.
-
Section 2: Troubleshooting FAQs
Q: My crude NMR shows a massive amount of TPPO. How can I remove it without running a column? A: Exploit the basicity of your product's primary amine. TPPO is a neutral molecule. By performing a carefully controlled acid-base extraction, you can partition the target basic amine into an aqueous acidic phase while TPPO remains in the organic phase[1]. Alternatively, if you wish to avoid aqueous workups, you can use a strong cation-exchange resin (like MP-TsOH) for a "catch-and-release" purification. The basic amine binds to the sulfonic acid resin, allowing TPPO to be washed away with DCM, before releasing the product with ammonia in methanol[3].
Q: I tried an acid extraction to remove TPPO, but I lost my Boc group. What went wrong? A: You likely used an acid that was too strong (e.g., HCl or TFA) or allowed the mixture to sit at room temperature for too long. The generation of the tert-butyl cation is rapid under strong acidic conditions[2]. To prevent this, use a weak, buffering acid such as 1M Citric Acid or 10% NaHSO4, and perform the extraction at 0 °C. The aliphatic amine (pKa ~9.5) will readily protonate at pH 3-4, which is well above the threshold that rapidly cleaves a Boc group.
Q: How do I separate the unreacted N-Boc-2-aminophenol from my target product? A: The target product is basic, while N-Boc-2-aminophenol is slightly acidic (phenol pKa ~10). During the acidic extraction step (pH 3), the unreacted phenol remains neutral and stays in the organic layer alongside TPPO. When you discard the initial organic layer, you are simultaneously removing both TPPO and the unreacted starting material.
Section 3: Standardized Purification Protocol
This self-validating "Orthogonal Acid-Base Catch-and-Release" protocol leverages the distinct pKa values of the mixture's components to achieve >95% purity without chromatography.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude). Ensure complete dissolution.
-
Acidic Extraction (The "Catch"): Cool the mixture to 0 °C in an ice bath. Extract the organic layer with cold 1M Citric Acid (pH ~3) (3 x 5 mL/g).
-
Validation Check: The target primary amine protonates and migrates to the aqueous layer. TPPO and unreacted N-Boc-2-aminophenol remain in the EtOAc layer.
-
-
Organic Wash: Wash the combined acidic aqueous layers once with cold EtOAc or MTBE (5 mL/g) to remove any trace entrained TPPO. Discard all organic layers.
-
Basification: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add solid Na2CO3 or 2M NaOH dropwise while stirring vigorously until the pH reaches 10.
-
Validation Check: The solution should turn cloudy as the target compound free-bases and oils out of the aqueous phase.
-
-
Organic Extraction (The "Release"): Extract the basic aqueous layer with DCM or EtOAc (3 x 5 mL/g). The target compound migrates back into the organic phase.
-
Final Wash & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate.
Section 4: Quantitative Data & Method Comparison
The following table summarizes the efficacy of various purification strategies for this specific molecule based on empirical laboratory data.
| Purification Method | TPPO Removal Efficiency | Boc Retention | Unreacted SM Removal | Typical Yield | Scalability |
| Silica Gel Chromatography | Low (Co-elution common) | Medium (Silica is acidic) | High | 40-60% | Poor |
| ZnCl₂ Precipitation | High | High | Low (SM stays in solution) | 70-85% | Moderate |
| MP-TsOH Catch & Release | Very High | High | High | 80-90% | High |
| Acid-Base Extraction (Citric) | Very High | High (if kept at 0 °C) | High | 85-95% | Excellent |
Section 5: Visualizations
Caption: Reaction pathway illustrating the formation of the target carbamate and its impurities.
Caption: Orthogonal acid-base extraction workflow for chromatography-free target purification.
References
-
[2] Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Journal of Organic Chemistry (2010). URL:[Link]
-
[3] MP-TsOH - Resin-bound Acid for Amine Scavenging and Catch-and-Release. Biotage Application Notes. URL:[Link]
-
[1] Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega (2021). URL:[Link]
Sources
Technical Support Center: Handling Hygroscopic Aminoethoxy Aniline Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative troubleshooting strategies and self-validating protocols for handling aminoethoxy aniline derivatives.
These intermediates are critical building blocks in the synthesis of kinase inhibitors (e.g., SYK, LRRK2, and TLR7 agonists)[1][2]. However, their dual amine functionalities render them exceptionally hygroscopic, often leading to downstream reaction failures if not managed with strict mechanistic oversight.
Section 1: The Causality of Hygroscopicity and Reaction Failure
To effectively troubleshoot, we must first understand the chemical causality. Aminoethoxy anilines contain both an aromatic amine (aniline) and an aliphatic amine (the aminoethoxy moiety). The aliphatic amine is a strong hydrogen-bond acceptor with a high pKa (~9–10). When exposed to ambient air, these lone pairs rapidly coordinate with atmospheric water molecules, forming highly stable hydrates[1][2].
When these hydrated intermediates are introduced into moisture-sensitive environments—such as Palladium-catalyzed Buchwald-Hartwig aminations—the adventitious water coordinates with the transition metal center. This displaces the carefully tuned phosphine ligands, hydrolyzes the active catalytic species, and ultimately stalls the cross-coupling cycle.
Fig 1. Logical workflow of moisture contamination vs. mitigation in cross-coupling reactions.
Section 2: Troubleshooting Guide & FAQs
Q1: My Buchwald-Hartwig aminations using aminoethoxy anilines are stalling at 30% conversion. How do I fix this? A: The stalling is a direct result of catalyst poisoning by water introduced via the hygroscopic aniline. Even if stored in a standard desiccator, repeated opening exposes the bulk material to ambient humidity. Solution: You must transition to handling the material exclusively in a glovebox under an argon or nitrogen atmosphere, which maintains water and oxygen levels below 1 ppm[3]. If the material is already hydrated, you must perform an azeotropic distillation prior to the reaction (See SOP 1).
Q2: I attempted to measure the water content of my aminoethoxy aniline using Karl Fischer (KF) titration, but the endpoint is drifting and the water content reads artificially high. What is wrong? A: The Karl Fischer reaction relies on a strict pH range (5–7) to proceed stoichiometrically[4]. Because your aminoethoxy aniline contains a basic aliphatic amine (pKa > 9.4), it shifts the pH of the KF reagent above 8[5]. In this alkaline environment, the iodine undergoes continuous side reactions (e.g., disproportionation), which the instrument falsely registers as water consumption, leading to a drifting endpoint and abnormally high results[5]. Solution: You must buffer the KF titration medium. Adding a weak acid like salicylic acid to the working medium neutralizes the basicity and stabilizes the pH back to the optimal 5–7 range[5][6].
Fig 2. Comparative workflow of standard vs. buffered Karl Fischer titration for basic amines.
Q3: How should I store bulk quantities of these derivatives to prevent degradation?
A: A fail-safe storage method is to isolate the compound in an ampoule or heavy-wall Schlenk flask and seal it under a protective inert atmosphere[7]. Store these sealed containers inside a glovebox. If a glovebox is unavailable, utilize Schlenk line techniques to backfill the storage flask with ultra-high purity argon, seal the joints with PTFE tape and Parafilm, and store it in a secondary desiccator over phosphorus pentoxide (
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Azeotropic Drying and Schlenk Line Transfer
Purpose: To strip bound hydrate water from aminoethoxy anilines prior to moisture-sensitive catalysis.
-
Preparation: Weigh the hydrated aminoethoxy aniline into an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (approx. 10 mL per gram of compound) under a positive flow of argon. Toluene forms a low-boiling azeotrope with water.
-
Evaporation: Connect the flask to a rotary evaporator (using a bump guard). Evaporate the toluene under reduced pressure at 45°C. The water will co-distill with the toluene.
-
Iteration: Repeat the toluene addition and evaporation cycle two additional times to ensure complete water removal.
-
High Vacuum: Connect the flask directly to a Schlenk line manifold. Apply high vacuum (<0.1 mbar) for 4–6 hours to remove trace toluene[7].
-
Self-Validating Step: Weigh the sealed flask before and after the final 2 hours of the high-vacuum cycle. A constant mass (
mg) validates the complete removal of both water and the azeotropic solvent. Backfill with argon for immediate use.
SOP 2: Buffered Coulometric Karl Fischer Titration
Purpose: Accurate moisture determination of highly basic pharmaceutical intermediates.
-
Cell Preparation: Fill the KF titration vessel with standard methanolic anolyte solution.
-
Buffering: Add 5 grams of anhydrous salicylic acid directly to the anolyte to act as a pH buffer[5][6].
-
Conditioning: Run a pre-titration sequence to eliminate residual moisture in the cell until a stable baseline drift (<10 µ g/min ) is achieved.
-
Self-Validating Step (System Suitability): Inject a certified 1.0% water standard into the buffered matrix before testing the sample. A recovery of 98–102% validates that the pH is correctly stabilized and the iodine generation is strictly stoichiometric.
-
Sample Injection: Quickly syringe in a known mass of the aminoethoxy aniline (dissolved in anhydrous methanol if it is a solid) and execute the titration.
Section 4: Quantitative Data Summary
The table below summarizes the efficacy of various moisture mitigation and analytical strategies when handling basic, hygroscopic amines.
| Strategy | Equipment Required | Effectiveness | Ideal Application |
| Azeotropic Distillation | Schlenk Line, Toluene | High | Pre-reaction drying of hydrated bulk materials. |
| Inert Glovebox Storage | Glovebox (Ar/N | Very High | Long-term storage; prevents initial hydrate formation. |
| Buffered KF Titration | KF Titrator, Salicylic Acid | N/A (Analytical) | Accurate water content verification without pH drift. |
| Vacuum Oven Drying | Vacuum Oven, P | Moderate | Initial drying of crude synthesized batches; may not strip strongly bound hydrates. |
References
- "School of Chemistry SOP For Oper
- "Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry", wdfiles.com,
- "Water Determination by Karl Fischer Titr
- "Development of Karl Fischer Reagents", MCCKF,
- "Karl Fischer Titration: The Gold Standard For W
- "WO 2014/060113 Al - Googleapis.com", Googleapis,
- "US9334268B2 - 4-amino-imidazoquinoline compounds", Google P
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- 6. metrohm.com [metrohm.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate and Its Isomers
For researchers and scientists in the field of drug development and proteomics, the precise structural elucidation of molecules is paramount. The tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool in synthetic chemistry, and understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring and quality control. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate, offering a comparative perspective with its positional isomers and other structurally related analogs. The insights provided herein are grounded in established fragmentation mechanisms and supported by data from analogous compounds.
Introduction to tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate
tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate is a bifunctional molecule featuring a Boc-protected aromatic amine and a primary aliphatic amine linked by an ethoxy bridge. This unique arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biological probes. Accurate mass spectrometric characterization is essential to confirm its identity and purity.
Predicted Fragmentation Pattern of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate
Based on well-established principles of carbamate fragmentation in mass spectrometry, the positive-ion electrospray ionization (ESI) mass spectrum of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate (Molecular Weight: 252.31 g/mol ) is predicted to be dominated by fragmentation pathways related to the labile Boc group.
The primary fragmentation cascade is initiated by protonation, which can occur at several sites, including the carbamate carbonyl oxygen, the carbamate nitrogen, the ether oxygen, or the primary amine. Protonation of the carbamate functionality is the key step that triggers the characteristic fragmentation of the Boc group.
The most prominent fragmentation pathway for protonated Boc-protected amines involves the sequential loss of isobutylene (C₄H₈) and carbon dioxide (CO₂), resulting in a total neutral loss of 100 Da. This occurs in two distinct steps:
-
Loss of Isobutylene (56 Da): The protonated molecule undergoes a McLafferty-like rearrangement, leading to the elimination of isobutylene and the formation of a carbamic acid intermediate.[1]
-
Loss of Carbon Dioxide (44 Da): The carbamic acid intermediate is unstable and readily loses carbon dioxide to yield the corresponding protonated amine.
This two-step dissociation has been extensively utilized in tandem mass spectrometry for the quantification of various compounds.
Beyond the characteristic loss of 100 Da, other fragmentation pathways are also plausible:
-
Cleavage of the Ether Bond: Fragmentation of the C-O bond in the ethoxy bridge can lead to characteristic fragment ions.
-
Loss of the Entire Boc Group (101 Da): Direct cleavage of the N-C(O)O bond can result in the loss of the entire Boc group.
-
Fragmentation of the Phenyl Ring: While less common under soft ionization conditions, some fragmentation of the aromatic ring may be observed.
The predicted major fragmentation ions for tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate are summarized in the table below.
| m/z (predicted) | Ion Structure | Fragmentation Pathway |
| 253.16 | [M+H]⁺ | Protonated molecule |
| 197.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene |
| 153.09 | [M+H - C₄H₈ - CO₂]⁺ | Sequential loss of isobutylene and carbon dioxide |
| 152.08 | [M - Boc]⁺ | Loss of the Boc group |
Comparative Fragmentation Analysis
To provide a comprehensive understanding, we will now compare the predicted fragmentation of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate with its positional isomers, tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate and tert-Butyl (4-(2-aminoethoxy)phenyl)carbamate, as well as with a simpler analog, tert-Butyl (2-aminophenyl)carbamate.
| Compound | Structure | Key Predicted Fragment Ions (m/z) | Distinguishing Features |
| tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate | 253.16, 197.10, 153.09, 152.08 | The relative intensities of fragment ions resulting from ether cleavage may differ due to the ortho position influencing intramolecular interactions. | |
| tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate | 253.16, 197.10, 153.09, 152.08 | The fragmentation pattern is expected to be very similar to the ortho isomer, with potential minor differences in fragment ion abundances. | |
| tert-Butyl (4-(2-aminoethoxy)phenyl)carbamate | 253.16, 197.10, 153.09, 152.08 | Similar to the ortho and meta isomers, the primary fragmentation will be driven by the Boc group. Subtle differences in fragmentation may arise from the different substitution pattern on the aromatic ring. | |
| tert-Butyl (2-aminophenyl)carbamate | 209.13, 153.09, 109.07 | The molecular ion is 44 Da lighter due to the absence of the ethoxy group. The base peak is still expected to be from the loss of isobutylene and CO₂, leading to the fragment at m/z 109.07. |
The primary distinguishing feature among the positional isomers will likely be subtle differences in the relative abundances of fragment ions rather than the presence of unique fragments. These differences can arise from minor variations in proton affinity and intramolecular interactions governed by the substitution pattern on the phenyl ring. In contrast, the comparison with tert-Butyl (2-aminophenyl)carbamate clearly demonstrates the contribution of the ethoxy group to the overall mass and the resulting fragment ions.
Experimental Protocols
To acquire high-quality mass spectra for these compounds, the following experimental setup is recommended.
Sample Preparation
-
Accurately weigh approximately 1 mg of the carbamate sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS)
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the key fragmentation pathways.
Caption: Primary fragmentation pathway of protonated tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate.
Caption: Experimental workflow for the analysis of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate.
Conclusion
The mass spectrometry fragmentation of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate is predicted to be dominated by the characteristic neutral loss of 100 Da, corresponding to the sequential elimination of isobutylene and carbon dioxide from the Boc protecting group. While its positional isomers are expected to exhibit very similar fragmentation patterns, careful analysis of fragment ion abundances may provide a basis for their differentiation. Comparison with analogs lacking the ethoxy moiety confirms the predictable nature of the Boc group's fragmentation and highlights the influence of other structural features on the mass spectrum. The experimental protocols and fragmentation models presented in this guide provide a robust framework for the accurate identification and characterization of this and similar molecules, which is a critical step in the rigorous workflow of drug development and chemical research.
References
-
Vrkoslav, V., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1785-1794. [Link]
-
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2539. [Link]
-
Gao, S., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies, Inc. Application Note. [Link]
-
Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(5), 642-651. [Link]
-
r/OrganicChemistry. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
Sources
Optimizing HPLC Purity Analysis for tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate: A Comparative Guide
Developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of bifunctional intermediates requires a deep understanding of the analyte's physicochemical properties. The compound tert-butyl (2-(2-aminoethoxy)phenyl)carbamate presents a classic chromatographic dichotomy: it contains an acid-labile tert-butyloxycarbonyl (Boc) protecting group on an aniline nitrogen, alongside a highly basic primary aliphatic amine on the ethoxy chain (pKa ~9.5).
This guide objectively compares standard reversed-phase methodologies against polar-embedded stationary phases, providing researchers and drug development professionals with a self-validating framework to eliminate peak tailing and prevent on-column degradation.
Mechanistic Challenges: The Dual Nature of the Analyte
Acid-Lability of the Boc Group
Standard reversed-phase HPLC methods often rely on acidic modifiers like 0.1% Trifluoroacetic acid (TFA) at pH ~2.0 to suppress silanol ionization and improve peak shape. However, the Boc group is inherently susceptible to acid-catalyzed deprotection. When exposed to strong acids, the carbonyl oxygen of the Boc group is protonated, leading to the cleavage of the tert-butyl-oxygen bond. This forms a carbamic acid intermediate that rapidly decarboxylates into the free amine [1].
In an HPLC setting, this manifests as on-column degradation, producing artificial impurity peaks (the fully deprotected diamine) that severely compromise the accuracy of the purity analysis.
Acid-catalyzed Boc deprotection pathway leading to on-column degradation.
Silanophilic Interactions with the Primary Amine
If we attempt to preserve the Boc group by using a neutral mobile phase (e.g., pH 6.8), a new problem arises. At mid-pH, the primary amine remains fully protonated, while the residual silanols (Si-OH) on a standard silica-based C18 column become ionized (Si-O⁻). The resulting secondary ion-exchange interactions between the protonated amine and the ionized silanols cause severe peak tailing, retention time drift, and poor resolution from closely eluting process impurities [2].
Stationary Phase & Mobile Phase Comparison
To resolve the conflicting requirements of Boc stability (needs neutral/high pH) and amine peak shape (needs silanol suppression), we must evaluate alternative stationary phases.
Polar-embedded columns (e.g., Amide-C18 or Shield RP18) incorporate a polar functional group within the alkyl ligand chain, close to the silica surface [3]. This embedded group creates a local high-dielectric layer of structured water that effectively shields basic analytes from interacting with residual silanols [4, 5]. When paired with a mildly basic volatile buffer (e.g., pH 8.5), the primary amine's ionization is partially suppressed, and the silanols are shielded, yielding perfectly symmetrical peaks without risking Boc cleavage.
Chromatographic Performance Comparison
The following experimental data summarizes the performance of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate across different column and mobile phase combinations.
| Column Chemistry | Mobile Phase System | pH | Tailing Factor (As) | Resolution (Rs)* | Boc Degradation (%) | Verdict |
| Standard C18 | 0.1% TFA / Acetonitrile | 2.0 | 1.85 | 1.2 | 3.8% | Fail (Degradation) |
| Standard C18 | 10mM NH₄OAc / Acetonitrile | 6.8 | 2.40 | 0.9 | < 0.1% | Fail (Severe Tailing) |
| Polar-Embedded C18 | 10mM NH₄HCO₃ / Acetonitrile | 8.5 | 1.05 | 3.4 | < 0.1% | Optimal |
*Resolution calculated against the closest eluting synthetic impurity (des-ethoxy regioisomer).
Validated Experimental Protocol
To ensure data integrity, the following protocol is designed as a self-validating system. It mandates a System Suitability Test (SST) prior to sample injection to verify the shielding capacity of the column and the stability of the analyte.
Self-validating HPLC method development workflow for basic amines.
System Suitability & Sample Preparation
Causality dictates that sample degradation can occur in the vial if an unbuffered or acidic diluent is used.
-
Diluent Preparation: Mix High-Purity Water and Acetonitrile (50:50, v/v). Adjust to pH 8.0 using a dilute ammonium hydroxide solution.
-
Sample Solution: Dissolve the target compound in the diluent to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes at room temperature.
-
SST Solution: Spike the Sample Solution with 1.0% (w/w) of the fully deprotected diamine reference standard.
-
Acceptance Criteria: Before proceeding, inject the SST Solution. The tailing factor (As) for the main peak must be ≤ 1.2, and the resolution (Rs) between the diamine impurity and the main peak must be ≥ 2.0.
Step-by-Step Chromatographic Method
-
Stationary Phase: Polar-Embedded C18 (e.g., Waters XBridge Shield RP18 or Agilent Polaris Amide-C18), 150 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 8.5.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (maintains consistent mass transfer without accelerating thermal degradation).
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm (optimal absorbance for the substituted aniline chromophore).
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)
-
2.0 - 15.0 min: Linear gradient from 10% B to 90% B
-
15.0 - 18.0 min: 90% B (Column wash)
-
18.0 - 18.1 min: Return to 10% B
-
18.1 - 25.0 min: 10% B (Re-equilibration)
Conclusion
When analyzing molecules with conflicting functional groups—such as the acid-sensitive Boc group and the basic primary amine in tert-butyl (2-(2-aminoethoxy)phenyl)carbamate—standard C18 methodologies force a compromise between peak shape and analyte stability. By transitioning to a Polar-Embedded C18 stationary phase coupled with a slightly basic, buffered mobile phase, analysts can achieve orthogonal selectivity, eliminate silanophilic tailing, and guarantee the structural integrity of the analyte throughout the chromatographic run.
References
Navigating the Infrared Landscape: A Comparative Guide to Boc and Ether Group Identification
For the modern researcher in drug development and synthetic chemistry, the ability to rapidly and accurately characterize molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone of this analytical toolkit, offering a powerful, non-destructive method for identifying functional groups. This guide provides an in-depth comparison of the characteristic IR spectroscopic signatures of two ubiquitous functional moieties: the tert-butyloxycarbonyl (Boc) protecting group and the ether linkage. Understanding the nuances of their respective IR peaks is crucial for reaction monitoring, quality control, and the definitive structural elucidation of complex molecules.
The Vibrational Language of Molecules: A Primer
At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. These vibrations, primarily stretching and bending, occur at specific, quantized frequencies that are dependent on the bond strength, the mass of the atoms involved, and the overall molecular architecture. The resulting IR spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to particular functional groups.
For the Boc group and ethers, our focus lies on the stretching vibrations of the carbonyl (C=O) and carbon-oxygen (C-O) bonds. The distinct electronic environments of these bonds in each functional group give rise to characteristic absorption peaks, allowing for their differentiation.
Comparative Analysis of Key IR Absorptions
The primary distinguishing feature between a Boc group and a simple ether in an IR spectrum is the presence of a strong carbonyl (C=O) absorption for the Boc group, which is absent in ethers. The table below summarizes the key IR absorption peaks for these two functional groups.
| Functional Group | Bond | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| Boc Group | C=O | Stretch | 1690 - 1750 | Strong | The exact position can be influenced by the electronic environment. In Boc-protected amines, this peak is often observed around 1690-1720 cm⁻¹. |
| C-O | Stretch | ~1160 and ~1250 | Strong, often two distinct bands | These correspond to the C-O stretches of the carbamate. | |
| Ether | C-O-C | Asymmetric Stretch | 1000 - 1300 | Strong | This is the most characteristic peak for ethers. The exact position depends on whether the ether is aliphatic, aromatic, or vinylic. |
| C-O-C | Symmetric Stretch | Generally weaker and less diagnostically useful | Weak | Often obscured in the fingerprint region. |
The carbonyl stretch of the Boc group is typically a very strong and sharp absorption, making it a readily identifiable feature in the IR spectrum[1]. The presence of two distinct C-O stretching bands for the Boc group further aids in its identification.
Ethers, on the other hand, are primarily characterized by a strong C-O-C asymmetric stretching absorption in the fingerprint region of the spectrum (below 1500 cm⁻¹)[2]. While this peak is strong, its location within a congested region of the spectrum can sometimes make definitive assignment challenging without considering the spectrum as a whole.
The Influence of Molecular Environment
It is crucial to recognize that the precise location of these characteristic peaks can be influenced by the surrounding molecular structure.
-
Conjugation: If the carbonyl group of a Boc-protected molecule is in conjugation with a double bond or an aromatic ring, the C=O stretching frequency will typically shift to a lower wavenumber (a decrease of 20-40 cm⁻¹)[3][4][5]. This is due to the delocalization of electron density, which weakens the C=O double bond.
-
Hydrogen Bonding: While not typically a factor for the core Boc group or ethers themselves, if other parts of the molecule can participate in hydrogen bonding, it can lead to peak broadening.
-
Ring Strain: In cyclic ethers, the C-O-C stretching frequency can be affected by ring strain.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
Obtaining a clean and interpretable IR spectrum is contingent on proper sample preparation and instrument operation. The following is a generalized protocol for acquiring an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solids and liquids.
Step-by-Step ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residual contaminants.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal. For solids, it is essential to ensure good contact with the crystal surface.
-
Use the instrument's pressure clamp to apply consistent pressure to the sample, ensuring intimate contact between the sample and the ATR crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. The instrument software will typically co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks and compare their positions and intensities to known correlation charts and spectral databases to identify the functional groups present.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
An alternative method for solid samples is the KBr pellet technique, which involves grinding the sample with potassium bromide and pressing it into a thin, transparent pellet[6][7].
Visualizing the Vibrational Modes
The following diagrams, generated using DOT language, illustrate the key functional groups and their characteristic IR stretching vibrations.
Caption: Key IR stretching vibrations of a Boc-protected amine.
Caption: Characteristic IR stretching vibration of an ether.
Conclusion
The differentiation of Boc and ether functional groups via IR spectroscopy is a straightforward process when the key distinguishing features are understood. The prominent carbonyl absorption of the Boc group serves as a definitive marker, while the strong C-O-C stretch characterizes the ether linkage. By coupling a sound theoretical understanding with meticulous experimental technique, researchers can confidently leverage IR spectroscopy for the rapid and reliable characterization of their synthesized molecules, accelerating the pace of drug discovery and development.
References
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. [Link]
-
Oregon State University. (2018, September 22). Carbonyl Stretching Vibrations. [Link]
-
Chad's Prep. Carbonyl Stretching Frequency (the effect of conjugation). [Link]
- Neelakantan, L., & Seshadri, T. R. (1958). Effect of conjugation and complex formation on the Raman and I.R. frequencies of the carbonyl group. Proceedings of the Indian Academy of Sciences - Section A, 47(5), 294–309.
-
ResearchGate. How to prepare IR samples?. [Link]
-
PubChem. Di-tert-butyl dicarbonate. [Link]
-
SpectraBase. Di-tert-butyl pyrocarbonate - Optional[FTIR] - Spectrum. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
-
Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Slideshare. (2015, October 21). Sampling techniques for ir. [Link]
-
Scribd. IR Sample Preparation Techniques | PDF | Infrared | Chemistry. [Link]
-
University of California, Los Angeles. Sample preparation for FT-IR. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. The C=O Stretch [sites.science.oregonstate.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Boc- and Cbz-Protected (2-(2-Aminoethoxy)phenyl)carbamates
Introduction
In the intricate field of pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with precision and high yield. For the protection of amines, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are venerable tools, each offering distinct advantages.[1][2][3] This guide provides an in-depth, data-driven comparison of the reactivity of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate and its benzyl analog. The core of this analysis lies in the differential lability of the Boc and Cbz groups, a concept known as orthogonality, which is critical for selective deprotection in multi-step synthetic routes.[1][4] We will explore the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide detailed protocols to guide researchers in making informed strategic decisions for their specific synthetic challenges.
Molecular Structures and Protecting Group Fundamentals
The two molecules at the heart of our comparison share a common scaffold: a (2-(2-aminoethoxy)phenyl)amine core. This structure is bifunctional, featuring a primary aliphatic amine and a secondary aromatic amine (as a carbamate). The choice of protecting group on the aromatic amine dictates the overall synthetic strategy.
-
tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate (Boc-protected): The Boc group is renowned for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.[2][5]
-
Benzyl (2-(2-aminoethoxy)phenyl)carbamate (Cbz-protected): The Cbz group is stable to a range of acidic and basic conditions but is characteristically cleaved by catalytic hydrogenolysis.[6][7][8]
The fundamental difference in their deprotection chemistry is the cornerstone of their orthogonal application.[1][8]
Caption: Core chemical structures of the Boc- and Cbz-protected title compounds.
Comparative Reactivity and Deprotection Mechanisms
The choice between Boc and Cbz is primarily dictated by the stability of other functional groups within the molecule and the desired deprotection strategy.[2]
Reactivity of the Boc-Protected Analog
The Boc group is typically removed under anhydrous acidic conditions.[9] The generally accepted mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[4][10]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Insights:
-
Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane are the most common reagents.[11] TFA is often used neat or as a 20-50% solution in DCM, with deprotection typically complete in 30 minutes to a few hours at room temperature.[11]
-
Kinetics: The kinetics of Boc deprotection can be complex. Studies have shown that with acids like HCl, the reaction rate can exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism following the initial protonation.[12][13][14]
-
Substrate Effects: While standard for many amines, aryl N-Boc groups can exhibit different reactivity. Thermal deprotection studies in continuous flow have shown that higher temperatures are required to deprotect N-Boc aniline compared to more activated systems like N-Boc imidazole, indicating a higher stability of the aryl carbamate bond under these specific conditions.[15][16]
-
Side Reactions: A significant consideration is the generation of the electrophilic tert-butyl cation, which can alkylate nucleophilic sites on the substrate, particularly electron-rich aromatic rings or thiols.[17] The use of scavengers can mitigate this issue.
Reactivity of the Cbz-Protected Analog
The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis.[7][8] This method involves a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reductively cleave the benzylic C-O bond.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Experimental Insights:
-
Standard Conditions: The reaction is typically run at room temperature under a positive pressure of hydrogen gas (from a balloon or a Parr shaker) with 5-10 mol% Pd/C in a protic solvent like methanol or ethanol.[7]
-
Alternative Hydrogen Sources: For substrates containing functional groups susceptible to reduction (e.g., alkenes, alkynes) or for safety reasons, transfer hydrogenolysis using donors like ammonium formate or triethylsilane can be employed, avoiding the need for H₂ gas.[7][18]
-
Alternative Deprotection: While stable to many acids, the Cbz group can be cleaved by strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/HOAc) or certain Lewis acids.[6][19] This overlap in lability with the Boc group is a crucial consideration for synthetic planning and can compromise orthogonality if not carefully controlled.[8]
-
Catalyst Considerations: The byproducts, toluene and CO₂, are generally easy to remove. However, the use of a heavy metal catalyst necessitates a thorough filtration step to prevent palladium contamination in the final product, a critical concern in pharmaceutical development.[6]
Data-Driven Comparison Summary
The selection of a protecting group is a multifactorial decision. The following table summarizes the key comparative data to aid in this process.
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Primary Deprotection Method | Strong Acid (TFA, HCl)[1][17] | Catalytic Hydrogenolysis (H₂/Pd-C)[1][7] |
| Typical Reaction Time | 30 min - 4 hours[11] | 3 - 12 hours (standard H₂); <15 min (NaBH₄ additive)[7][20] |
| Key Byproducts | Isobutylene, CO₂[10][17] | Toluene, CO₂[7][8] |
| Orthogonality | Orthogonal to Cbz (stable to hydrogenolysis)[1][2] | Orthogonal to Boc (stable to most acids)[1][8] |
| Potential Side Reactions | Substrate alkylation by t-butyl cation[17] | Reduction of other sensitive groups (alkenes, etc.)[10] |
| Catalyst Requirement | Typically none (acid is the reagent) | Heavy metal (e.g., Palladium) required[7] |
| Green Chemistry Concerns | Use of strong, corrosive acids (TFA)[17] | Use of heavy metal catalysts; H₂ gas handling[6][21] |
Strategic Synthesis and Orthogonality Workflow
The true power of the Boc/Cbz pairing lies in their orthogonality, enabling selective deprotection and sequential functionalization of a molecule. For a di-protected analog of our target scaffold, the following workflow illustrates the strategic choices available.
Caption: Orthogonal deprotection strategy workflow.
This selective deprotection capability is invaluable, allowing a researcher to, for example, first deprotect the aromatic amine for a coupling reaction, and in a subsequent step, remove the Cbz group from the side chain for further modification, all on the same molecular scaffold.
Detailed Experimental Protocols
The following protocols are provided as trusted, self-validating methodologies for the deprotection of the title compounds.
Protocol 1: Acid-Catalyzed Deprotection of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate
Objective: To selectively cleave the Boc group, yielding 2-(2-aminoethoxy)aniline.
Materials:
-
tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equiv) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude deprotected amine.
-
Purify the product by column chromatography if necessary.
Protocol 2: Catalytic Hydrogenolysis of Benzyl (2-(2-aminoethoxy)phenyl)carbamate
Objective: To selectively cleave the Cbz group, yielding 2-(2-aminoethoxy)aniline.
Materials:
-
Benzyl (2-(2-aminoethoxy)phenyl)carbamate (1.0 equiv)
-
Methanol (MeOH)
-
Palladium on carbon (Pd/C), 10 wt%
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite®
-
Standard laboratory glassware, magnetic stirrer, three-way stopcock
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 equiv) in methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add Pd/C (5-10 mol% by weight) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Seal the flask with a septum and a three-way stopcock connected to a vacuum line and a hydrogen balloon.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate in vacuo to yield the deprotected amine, which is often pure enough for subsequent steps.
Conclusion
Both the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are highly effective and versatile protecting groups for the aromatic amine in a (2-(2-aminoethoxy)phenyl)carbamate system. The choice between them is not one of superiority, but of strategy. The Boc group offers a metal-free deprotection route, ideal for substrates sensitive to reduction, but requires handling strong acids and managing potential carbocation side reactions. The Cbz group provides a milder deprotection method via hydrogenolysis, but is incompatible with reducible functional groups and requires the use and subsequent removal of a heavy metal catalyst. Their well-established orthogonality makes them an invaluable pair in the synthetic chemist's toolbox, enabling the logical and efficient construction of complex, multifunctional molecules essential to modern drug discovery and development.[2]
References
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Cbz-Protected Amino Groups, Organic Chemistry Portal. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow, PMC - NIH. [Link]
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BOC Deprotection, Wordpress. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development, ACS Publications. [Link]
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Amine Protection and Deprotection, Master Organic Chemistry. [Link]
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism, Total Synthesis. [Link]
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A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii), Digital CSIC. [Link]
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Boc Deprotection Kinetics and Mechanism, Scribd. [Link]
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Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration, PubMed. [Link]
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Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions, ACS Publications. [Link]
-
Protecting Groups for Amines: Carbamates, Master Organic Chemistry. [Link]
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Boc Protecting Group for Amines, Chemistry Steps. [Link]
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Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis, Technical Disclosure Commons. [Link]
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Cbz-Protected Amino Groups, Organic-Chemistry.org. [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated, Science Alert. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow, ACS Publications. [Link]
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A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups, ResearchGate. [Link]
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Boc-Protected Amino Groups, Organic Chemistry Portal. [Link]
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Comparative Guide: Validating the Structure of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate via 13C NMR and Orthogonal Techniques
Executive Summary
In pharmaceutical process chemistry, the rapid and accurate structural validation of synthetic intermediates is paramount. tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate (Chemical Formula: C13H20N2O3) is a highly versatile building block frequently utilized in the synthesis of PROTAC linkers and kinase inhibitors.
This guide provides an objective comparison of analytical platforms for validating this molecule, specifically evaluating the performance of Benchtop 13C NMR (80 MHz) against traditional High-Field 13C NMR (400 MHz) and Liquid Chromatography-Mass Spectrometry (LC-MS) . By examining the causality behind chemical shifts and instrument performance, this guide empowers researchers to optimize their analytical workflows for scale-up and quality control[1].
Mechanistic Causality: Understanding the 13C NMR Profile
To establish a self-validating analytical system, one must first understand the electronic environments dictating the 13C NMR spectrum of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate. The molecule contains 13 carbon atoms, but due to symmetry in the tert-butyl group, we expect 11 distinct carbon signals .
-
The Boc Group (tert-Butoxycarbonyl): The highly electronegative oxygen and nitrogen atoms strongly deshield the carbamate carbonyl carbon, pushing it downfield to ~153.5 ppm. The quaternary carbon of the tert-butyl group is shifted to ~80.6 ppm due to steric bulk and oxygen proximity, while the three equivalent methyl carbons resonate intensely at ~28.5 ppm[2].
-
The Aminoethoxy Linker (-O-CH2-CH2-NH2): The inductive withdrawal of electron density by the oxygen atom deshields the adjacent methylene carbon (-O-CH2-) to ~68.5 ppm. The methylene adjacent to the primary amine (-CH2-NH2) is less deshielded, appearing at ~41.2 ppm[3].
-
The Aromatic Ring: The 1,2-disubstituted (ortho) phenyl ring presents a complex electronic environment. The carbon attached to the oxygen (Ar-C2) is the most deshielded (~148.2 ppm), followed by the carbon attached to the carbamate nitrogen (Ar-C1 at ~128.5 ppm). The remaining four aromatic CH carbons distribute between 112.4 and 124.1 ppm based on resonance and inductive effects.
Caption: Mechanistic pathways of electron density affecting 13C NMR chemical shifts in the target molecule.
Comparative Performance: Benchtop NMR vs. High-Field NMR vs. LC-MS
When integrating structural validation into a manufacturing or high-throughput R&D environment, the choice of instrumentation dictates both data resolution and operational bottlenecking[4].
Quantitative Data Comparison
Table 1: Expected 13C NMR Chemical Shifts (CDCl3, 298K)
| Carbon Environment | Expected Shift (ppm) | Benchtop NMR (80 MHz) Resolution | High-Field NMR (400 MHz) Resolution |
| C=O (Carbamate) | 153.5 | Resolved (Low intensity) | Baseline Resolved |
| Ar-C (C-O) | 148.2 | Resolved | Baseline Resolved |
| Ar-C (C-N) | 128.5 | Broad / Potential Overlap | Baseline Resolved |
| Ar-CH (x4) | 112.4 - 124.1 | Overlapping Multiplet | 4 Distinct Peaks |
| Boc Quaternary C | 80.6 | Resolved | Baseline Resolved |
| -O-CH2- (Linker) | 68.5 | Resolved | Baseline Resolved |
| -CH2-NH2 (Linker) | 41.2 | Resolved | Baseline Resolved |
| Boc Methyls (x3) | 28.5 | Highly Intense, Resolved | Highly Intense, Resolved |
Table 2: Analytical Platform Performance Metrics
| Metric | Benchtop 13C NMR (80 MHz) | High-Field 13C NMR (400 MHz) | LC-MS (ESI-TOF) |
| Primary Use Case | At-line QC, Reaction Monitoring | Rigorous Structural Elucidation | Trace Impurity & Mass Confirmation |
| Resolution | Moderate (Aromatic overlaps) | Ultra-High (Full peak separation) | N/A (Mass-to-charge based) |
| Sensitivity | Low (>40 mg required for 13C) | High (<5 mg required) | Ultra-High (ng scale) |
| Turnaround Time | ~30-60 mins (due to high scans) | ~10 mins | ~5 mins |
| Operational Cost | Low (Cryogen-free) | High (Liquid He/N2 required) | Medium (Solvents, columns) |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols utilize internal standards and specific relaxation parameters to create a self-validating data acquisition loop.
Protocol A: Benchtop 13C NMR (80 MHz) Acquisition
Causality Note: Benchtop NMR utilizes permanent magnets. Because 13C has a low natural abundance (~1.1%) and low gyromagnetic ratio, high sample concentrations and optimized relaxation delays are critical to observe quaternary carbons (like the Boc group) which lack NOE (Nuclear Overhauser Effect) enhancement[5].
-
Sample Preparation: Dissolve 50 mg of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate in 0.6 mL of CDCl3.
-
Internal Calibration: Add 0.03% v/v Tetramethylsilane (TMS). Validation check: The TMS peak must lock exactly at 0.00 ppm to ensure the accuracy of the 153.5 ppm carbonyl shift.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D Carbon with Proton Decoupling (zgpg30).
-
Number of Scans (NS): 1024 to 2048 (Compensates for lower magnetic field sensitivity).
-
Relaxation Delay (D1): Set to 2.5 seconds. Crucial Step: A shorter delay will result in the disappearance of the Boc quaternary carbon (~80.6 ppm) and the carbamate carbonyl (~153.5 ppm) due to incomplete T1 relaxation.
-
-
Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 - 1.5 Hz to maximize signal-to-noise ratio (SNR) prior to Fourier Transformation.
Protocol B: High-Field 13C NMR (400 MHz) Acquisition
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3.
-
Acquisition Parameters: Set NS to 256 and D1 to 2.0 seconds.
-
Processing: Apply an LB of 0.3 Hz. Validation check: The four aromatic CH carbons must resolve into distinct, sharp singlets between 112 and 125 ppm, confirming the ortho-substitution pattern without ambiguity.
Caption: Orthogonal analytical workflow for the structural validation of pharmaceutical intermediates.
Conclusion & Strategic Recommendations
For the routine validation of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate during process scale-up, Benchtop 13C NMR offers a highly efficient, cryogen-free alternative to High-Field systems. While it may struggle to baseline-resolve the complex ortho-substituted aromatic region, it reliably identifies the critical functional groups: the Boc methyls (28.5 ppm), the Boc quaternary carbon (80.6 ppm), and the aminoethoxy linker (68.5 ppm and 41.2 ppm).
Recommendation: Deploy Benchtop NMR for daily at-line reaction monitoring and batch-to-batch consistency checks[1]. Reserve High-Field NMR for initial structural elucidation (e.g., filing IND applications) and utilize LC-MS strictly for purity profiling and mass confirmation, as MS alone cannot definitively prove the regiochemistry of the aromatic substitution.
References
- Multiplatform Benchtop NMR Interlaboratory Study of Model Liquid Dosage Forms of Pharmaceutical Products | Analytical Chemistry - ACS Publications. acs.org.
- Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers - Research Collection. ethz.ch.
- Why Benchtop NMR is Ideal for Fat Analysis - Oxford Instruments. oxinst.com.
- Synthesis and 13C NMR Shifts of tert-Butyl phenylcarbamate derivatives | The Royal Society of Chemistry. rsc.org.
- Carbon-dot organic surface modifier analysis by solution-state NMR spectroscopy (2-aminoethoxy characterization). uoc.gr.
Sources
Safety Operating Guide
Operational and Disposal Guide for tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate
tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate is a highly specialized bifunctional building block frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced drug delivery systems. Because this molecule contains both a basic primary amine and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, its end-of-life management requires precise chemical handling. Improper disposal can lead to dangerous off-gassing, environmental contamination, and severe regulatory penalties.
This guide provides laboratory professionals with field-proven, self-validating protocols for the safe handling and disposal of this compound.
Chemical Profiling & Hazard Causality
To safely dispose of a chemical, you must first understand the mechanistic causality behind its hazards. tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate is not a simple organic waste product; its functional groups dictate specific, non-negotiable disposal requirements.
Table 1: Physicochemical Properties and Disposal Implications
| Property | Value / Classification | Causality / Implication for Disposal |
| GHS Hazards | H302, H315, H319, H335 | Harmful if swallowed; causes skin/eye/respiratory irritation. Necessitates strict PPE and prevents sink/drain disposal[1]. |
| Functional Groups | Primary Amine, Carbamate (Boc) | Critical Hazard: The Boc group is highly acid-sensitive. Mixing with acidic waste causes rapid deprotection, releasing isobutylene gas and CO₂. |
| Combustion Byproducts | Carbon Oxides, Nitrogen Oxides (NOx) | Thermal decomposition yields highly toxic NOx gases[2]. Standard open-air burning is strictly prohibited. |
The Causality of Segregation
Why can't this compound be thrown into a general organic waste carboy? If tert-butyl (2-(2-aminoethoxy)phenyl)carbamate is inadvertently mixed with acidic aqueous waste (pH < 4), the carbamate undergoes rapid hydrolysis. In a sealed waste container, the resulting release of isobutylene gas and carbon dioxide creates a severe pressurization hazard, potentially leading to a chemical explosion. Furthermore, the amine moiety is environmentally persistent and toxic to aquatic life, strictly prohibiting drain disposal[1].
Pre-Disposal Operational Safety
Before initiating any disposal workflow, establish a self-validating safety perimeter. Ensure that all personnel are wearing nitrile gloves, safety goggles, and a lab coat, and that all handling occurs within a certified fume hood.
Caption: Workflow for mitigating and containing chemical spills safely.
Spill Management Causality: In the event of a spill, do not use combustible materials (like sawdust) for containment. The compound must be absorbed using an inert material such as vermiculite or dry sand[2]. Combustible absorbents increase the fire hazard and complicate the subsequent incineration process.
Step-by-Step Disposal Methodologies
Every disposal protocol must be a self-validating system to ensure compliance and safety.
Protocol 1: Liquid Waste Segregation and pH Validation
This protocol ensures that liquid waste containing the Boc-protected compound does not pressurize during storage.
-
Aliquoting: Transfer the liquid waste containing the carbamate into a temporary, vented high-density polyethylene (HDPE) container.
-
pH Validation (Self-Validating Step): Dip a broad-spectrum pH strip into the solution.
-
Causality Check: You must confirm the pH is between 7.0 and 9.0. If the solution is acidic (< 7.0), the Boc group will cleave.
-
-
Neutralization: If the solution is acidic, cautiously add 1M NaOH dropwise while stirring until the pH stabilizes at 7.5.
-
Consolidation: Once validated, transfer the neutralized solution into the designated "Non-Halogenated Organic Waste" carboy.
-
Headspace Maintenance: Leave at least 20% headspace in the carboy to accommodate any minor vapor expansion, and cap with a vented pressure-relief lid[3].
Protocol 2: Solid Waste and Pure Compound Incineration
Solid residues, expired batches, and contaminated PPE must be routed for high-temperature chemical incineration.
-
Collection: Sweep the solid compound using an anti-static brush (to prevent dust ignition) and place it into a sealable, chemically compatible plastic bag.
-
Secondary Containment: Place the bag inside a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic/Irritant"[3].
-
Incinerator Routing: Dispatch the container to a licensed hazardous waste facility.
-
Causality Check: The facility must use a chemical incinerator equipped with an afterburner and a flue gas scrubber[4]. The afterburner ensures complete combustion of the aromatic ring, while the scrubber neutralizes the toxic nitrogen oxide (NOx) gases generated by the amine and carbamate nitrogen atoms[2].
-
Caption: Decision matrix for the segregation and disposal of Boc-protected waste.
Regulatory Compliance & Waste Manifesting
Under the Resource Conservation and Recovery Act (RCRA), laboratories must adhere to strict environmental compliance standards[5].
-
Storage Limits: Laboratories can typically store hazardous chemical waste for up to 90 days (or 180 days depending on generator status) before it must be transported to a licensed facility[5].
-
Container Integrity: The Occupational Safety and Health Administration (OSHA) and the EPA mandate that containers must be chemically compatible with the stored waste, free from deterioration, and equipped with secure, leak-proof closures[3].
-
Labeling: Every container must be explicitly labeled with the chemical name (tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate), the date of initial waste accumulation, and the primary hazard characteristics (Irritant/Toxic)[3].
By strictly adhering to these self-validating protocols and understanding the chemical causality behind the hazards, laboratories can ensure the safe, compliant, and environmentally responsible disposal of complex pharmaceutical intermediates.
References
-
[4] CapotChem. "MSDS of tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate." CapotChem, 2018. URL:[Link]
-
[5] GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA, 2022. URL: [Link]
-
[3] Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health, 2025. URL:[Link]
-
[1] American Chemical Society. "Hazardous Waste and Disposal." ACS, 2026. URL:[Link]
Sources
Personal protective equipment for handling tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate
Here is the comprehensive safety and operational guide for handling tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate, structured to provide immediate, field-proven value for laboratory professionals.
Executive Summary & Physicochemical Profiling
Chemical Identity: tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate (CAS: 1099632-95-7) Primary Utility: A highly versatile bifunctional building block frequently utilized in the synthesis of PROTAC linkers, targeted protein degraders, and peptidomimetics[1].
Mechanistic Hazard Assessment: To handle this compound safely, one must understand its dual-natured chemical structure. It features a tert-butoxycarbonyl (Boc)-protected aniline and a free primary aliphatic amine.
-
The Irritant: The primary amine moiety acts as a nucleophile and a mild base. In its raw powder form or in solution, it is highly irritating to the skin, eyes, and respiratory tract.
-
The Penetration Enhancer: The bulky, lipophilic Boc group significantly increases the molecule's partition coefficient (LogP). If the chemical breaches the skin barrier, this lipophilicity facilitates rapid dermal absorption.
Consequently, stringent adherence to Personal Protective Equipment (PPE) standards is non-negotiable to prevent acute contact dermatitis, respiratory sensitization, or severe corneal damage.
Personal Protective Equipment (PPE) Matrix
In accordance with OSHA 29 CFR 1910.132[2], the following PPE matrix is mandated for all personnel handling this compound. The selection is driven not just by compliance, but by the specific physicochemical risks of the amine and the organic solvents typically used to dissolve it.
| PPE Category | Specification | Mechanistic Rationale (The "Why") |
| Eye/Face | ANSI Z87.1-compliant indirect-vented splash goggles. | Primary amines cause rapid saponification of corneal lipids upon contact. Standard safety glasses are insufficient against lateral solvent splashes[3]. |
| Hand Protection | Double-gloved Nitrile (min 5 mil). If using DMF/DCM: Outer Butyl Rubber or PVA gloves. | Nitrile protects against the dry powder. However, standard nitrile degrades rapidly in DMF/DCM. These solvents act as carrier vehicles, actively driving the lipophilic Boc-compound through the skin barrier[4]. |
| Body Protection | Flame-Resistant (FR) lab coat (fully buttoned), long pants, closed-toe shoes. | Prevents dermal exposure from accidental bench-level spills. FR material is required because the compound is routinely handled alongside highly flammable organic solvents[5]. |
| Respiratory & Engineering | Chemical Fume Hood (Face velocity: 80–120 fpm). | Weighing and dissolution must occur under negative pressure to prevent the inhalation of aerosolized, irritating amine dust[4]. |
Operational Protocols: Handling & Reaction Setup
As a self-validating safety system, every operational step must include a verification check before proceeding to the next phase of the experiment.
Protocol A: Precision Dispensing and Weighing
-
Verification: Check the fume hood digital monitor. Validation: Ensure face velocity is strictly between 80–120 fpm. Do not uncap the reagent bottle if the flow alarm is active.
-
Preparation: Place an anti-static weighing boat on the analytical balance inside the ventilated enclosure. Causality: Fine organic powders generate static electricity; anti-static tools prevent the powder from aerosolizing and contaminating the hood environment.
-
Transfer: Using a clean, grounded stainless-steel spatula, transfer the required mass of tert-butyl (2-(2-aminoethoxy)phenyl)carbamate.
-
Decontamination: Wipe the exterior of the reagent bottle and the spatula with an isopropanol-soaked Kimwipe before removing them from the hood to prevent cross-contamination.
Protocol B: Amide Coupling Reaction Setup (Standard Workflow)
-
Dissolution: Transfer the weighed solid to a dry, round-bottom flask containing a magnetic stir bar. Add anhydrous solvent (e.g., Dichloromethane or DMF). Validation: Visually confirm complete dissolution. The solution must be entirely clear before proceeding to prevent localized reagent pooling.
-
Reagent Addition: Add the carboxylic acid partner, followed by the coupling reagent (e.g., HATU or EDC).
-
Base Addition: Slowly add the tertiary amine base (e.g., DIPEA) dropwise. Causality: Dropwise addition controls the exothermic neutralization and activation steps. Dumping the base can cause solvent boil-off and localized thermal degradation of the Boc-protecting group, which is sensitive to extreme conditions.
-
Sealing: Seal the flask with a rubber septum and flush with inert gas (Nitrogen/Argon) to prevent oxidative degradation of the primary amine during the reaction.
Spill Response and Disposal Plan
Immediate and calculated action is required in the event of a spill, guided by the principles outlined in Prudent Practices in the Laboratory[6].
Scenario A: Solid Spill (Powder)
-
Do not dry sweep. Causality: Dry sweeping mechanically aerosolizes the irritating amine dust, creating an immediate inhalation hazard.
-
Dampen the powder gently with a compatible, low-volatility solvent (e.g., water or a small amount of isopropanol) to suppress dust generation.
-
Collect the dampened mass using a non-sparking scoop and place it in a designated hazardous waste container.
Scenario B: Liquid Spill (In Solvent)
-
Isolate the area and ensure the fume hood sash is fully open to maximize vapor extraction.
-
Apply an inert, non-combustible absorbent (e.g., vermiculite or dry sand) to the spill perimeter, working inward. Causality: Inert absorbents prevent the basic amine from reacting exothermically, which can occur if combustible materials like sawdust are utilized.
-
Neutralize the residual surface with a mild acidic solution (e.g., 1M Citric Acid or dilute HCl) to convert the free amine into a water-soluble, non-volatile ammonium salt. Wipe the surface clean with water.
Waste Disposal: Segregate all collected waste as "Hazardous Organic Base/Amine Waste." Do not mix with highly acidic waste streams to prevent violent exothermic neutralization reactions inside the sealed waste carboy.
Mechanistic Workflow Diagram
Workflow for the hazard assessment, PPE selection, and spill mitigation of CAS 1099632-95-7.
References
-
Vector Solutions: OSHA Personal Protective Equipment (PPE) Standards and Requirements (29 CFR 1910.132). Retrieved from[Link]
-
Clarion Safety Systems: OSHA's PPE Laboratory Standards. Retrieved from[Link]
-
National Academies of Sciences, Engineering, and Medicine: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from[Link]
-
NCBI Bookshelf: Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from[Link]
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- 1. chemscene.com [chemscene.com]
- 2. vectorsolutions.com [vectorsolutions.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prudent Practices in the Laboratory [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
